molecular formula C8H9N3O B1404333 4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one CAS No. 935466-94-7

4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one

Cat. No.: B1404333
CAS No.: 935466-94-7
M. Wt: 163.18 g/mol
InChI Key: LOVWAAKQNLDFFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one is a useful research compound. Its molecular formula is C8H9N3O and its molecular weight is 163.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(aminomethyl)-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c9-4-5-1-2-10-8-6(5)3-7(12)11-8/h1-2H,3-4,9H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVWAAKQNLDFFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CN=C2NC1=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one: A 7-Azaoxindole Scaffold for Therapeutic Discovery

Abstract

This technical guide provides a comprehensive overview of 4-(aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one, a significant heterocyclic compound belonging to the pyrrolopyridine class. Structurally a derivative of 7-azaoxindole, this molecule has garnered attention in medicinal chemistry for its potential as a therapeutic agent, particularly in oncology.[1] The core of its biological activity is reported to stem from its potential as a Histone Deacetylase (HDAC) inhibitor, a critical mechanism in regulating gene expression and cell cycle progression.[1] This document, intended for researchers, chemists, and drug development professionals, will detail the compound's chemical identity, synthesis, mechanism of action, and key experimental protocols, providing a foundational resource for its application in scientific research.

Nomenclature and Chemical Identity

The precise identification of a compound is paramount for reproducible research and regulatory submission. This section delineates the formal nomenclature and standard identifiers for 4-(aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one.

IUPAC Name

The systematically generated and preferred IUPAC name for the core structure is 4-(aminomethyl)-1,3-dihydropyrrolo[2,3-b]pyridin-2-one .

Synonyms and Class Names

In scientific literature and chemical catalogs, this compound may be referenced by several synonyms, often reflecting its salt form or its structural class. Understanding these is crucial for comprehensive literature searches.

  • Common Synonyms: The compound is frequently supplied and studied as a dihydrochloride salt, leading to names such as 4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one dihydrochloride and 4-(Aminomethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one dihydrochloride.[2]

  • Chemical Class: The core bicyclic structure, 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one, is also known as 7-azaoxindole .[3] This places the compound within the broader, pharmacologically significant class of azaindoles (also termed pyrrolopyridines), which are recognized as privileged scaffolds in medicinal chemistry, particularly for the development of kinase inhibitors.[4][5]

Chemical Identifiers

For unambiguous identification, the following chemical identifiers are critical. The compound exists as both a free base and, more commonly, a dihydrochloride salt, each with a distinct CAS number.

IdentifierValue (Free Base)Value (Dihydrochloride Salt)Source
CAS Number 935466-94-71818847-61-8[6]
Molecular Formula C₈H₉N₃OC₈H₁₁Cl₂N₃O[7]
Molecular Weight 163.18 g/mol 236.10 g/mol [7]
Canonical SMILES C1C2=C(NC1=O)C(=CN=C2)CNC1C2=C(NC1=O)C(=CN=C2)CN.Cl.ClN/A

Physicochemical Properties

The physical and chemical characteristics of a compound dictate its handling, formulation, and bioavailability. The dihydrochloride salt form is specifically designed to improve aqueous solubility, a common strategy in drug development to enhance suitability for biological assays and potential administration.[1]

PropertyValueSource
Appearance Light yellow solid[2]
Storage Temperature 0-8 °C[2]
Solubility Enhanced aqueous solubility in salt form[1]

Synthesis and Characterization

The construction of the 7-azaoxindole core is a key challenge that leverages established heterocyclic chemistry principles. The synthesis of 4-(aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one is a multi-step process requiring precise control over reaction conditions.[1]

Rationale for Synthetic Strategy

The pyrrolopyridine scaffold is of high interest due to its bioisosteric relationship with indoles, allowing it to serve as a versatile core in structure-activity relationship (SAR) studies.[5] The synthesis must efficiently build the fused bicyclic system and then selectively functionalize the pyridine ring at the C4 position. The choice of a multi-step approach allows for purification of intermediates, ensuring high purity of the final compound. The conversion to a dihydrochloride salt in the final step is a deliberate choice to improve the compound's stability and handling properties, particularly its solubility in aqueous media for biological testing.[1]

Generalized Synthetic Workflow

The synthesis can be conceptually broken down into three primary stages.

Step 1: Formation of the 7-Azaoxindole Core The initial and most critical phase is the construction of the 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one ring system. This is typically achieved by starting with a suitably substituted pyridine precursor and performing a cyclization reaction to form the fused pyrrole ring. Methodologies like the Bartoli indole synthesis or palladium-catalyzed cross-coupling reactions are common strategies for forming such azaindole cores.[5]

Step 2: Introduction of the Aminomethyl Moiety Once the core is formed, the C4 position must be functionalized. This often involves an initial halogenation or activation of the C4 position, followed by a nucleophilic substitution reaction. A common method is to introduce a cyano group (-CN) which can then be reduced to the aminomethyl group (-CH₂NH₂). This two-step process provides a reliable route to the desired amine functionality.

Step 3: Dihydrochloride Salt Formation The purified free base is dissolved in a suitable solvent, such as methanol or ether, and treated with a stoichiometric amount of hydrochloric acid. This reaction protonates the basic nitrogen atoms (the pyridine ring nitrogen and the primary amine), forming the stable dihydrochloride salt, which typically precipitates from the solution and can be isolated by filtration.[1]

Workflow Diagram

G cluster_synthesis Generalized Synthetic Workflow start Pyridine Precursor step1 Step 1: Cyclization (e.g., Bartoli Synthesis) start->step1 core 7-Azaoxindole Core step1->core step2 Step 2: C4-Functionalization & Reduction core->step2 product Free Base Product step2->product step3 Step 3: Salt Formation (Treatment with HCl) product->step3 final_product Dihydrochloride Salt step3->final_product

Caption: A generalized workflow for the synthesis of the target compound.

Analytical Characterization: A Self-Validating System

To ensure the identity and purity of the synthesized compound, a panel of analytical techniques is employed. This multi-faceted approach creates a self-validating system where each method corroborates the others.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. A single, sharp peak indicates a high degree of purity, while the retention time serves as a characteristic identifier under specific chromatographic conditions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. The chemical shifts, integration, and coupling patterns of the protons provide a detailed map of the molecule's structure, confirming the successful formation of the core and the installation of the aminomethyl group.

  • Mass Spectrometry (MS): Provides the exact molecular weight of the compound, confirming its elemental composition and corroborating the structure determined by NMR.

Biological Activity and Mechanism of Action

The therapeutic potential of this compound is rooted in its interaction with key cellular machinery that governs cell life and death.

Primary Target: Histone Deacetylases (HDACs)

4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one has been investigated for its activity as a Histone Deacetylase (HDAC) inhibitor .[1] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, proteins that package DNA into chromatin. This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression.

By inhibiting HDACs, this compound prevents the removal of acetyl groups, leading to a state of histone hyperacetylation . This "opens up" the chromatin structure, allowing for the transcription of genes that are often silenced in cancer cells, such as tumor suppressor genes (e.g., p21, p53). The ultimate cellular outcomes include cell cycle arrest, differentiation, and apoptosis (programmed cell death), making HDAC inhibition a validated strategy in cancer therapy.[1]

Signaling Pathway Diagram

G cluster_pathway Mechanism of HDAC Inhibition Chromatin Condensed Chromatin (Gene Silencing) HDAC HDAC Enzyme HDAC->Chromatin Acetylation Histone Acetylation Acetylation->HDAC removes acetyl groups Open_Chromatin Open Chromatin (Gene Expression) Acetylation->Open_Chromatin promotes Apoptosis Apoptosis / Cell Cycle Arrest Open_Chromatin->Apoptosis leads to Inhibitor 4-(Aminomethyl)-1,3-dihydro- 2H-pyrrolo[2,3-b]pyridin-2-one Inhibitor->HDAC inhibits

Caption: The inhibitory action on HDAC leads to open chromatin and apoptosis.

Therapeutic Potential

The primary therapeutic application for this compound is in the treatment of cancer and other abnormal cell proliferative disorders.[1] As an HDAC inhibitor, it has the potential to be effective against both hematological malignancies and solid tumors. Its role as a research tool is also significant, allowing scientists to probe the biological pathways governed by histone modifications and gene expression.[1]

Safety and Handling

Proper handling of chemical reagents is essential for laboratory safety. The dihydrochloride salt is classified with specific hazards.

  • Hazard Identification: The compound is designated as a warning-level hazard. It is reported to cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

  • Recommended Handling Procedures: Use only in a well-ventilated area, such as a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[2]

Conclusion

4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one is a well-defined chemical entity with significant potential in the field of medicinal chemistry. Its identity as a 7-azaoxindole derivative and its function as a potential HDAC inhibitor position it as a valuable tool for both basic research into epigenetics and translational research aimed at developing novel anti-cancer therapeutics. The synthetic pathways are logical, and its biological mechanism is rooted in a clinically validated therapeutic strategy. This guide provides the foundational knowledge for researchers to confidently incorporate this promising molecule into their discovery and development workflows.

References

  • EvitaChem. (n.d.). 4-(Aminomethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one dihydrochloride.
  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link].

  • MySkinRecipes. (n.d.). 2H-Pyrrolo[2,3-b]pyridin-2-one, 5-broMo-6-chloro-1,3-dihydro-.
  • Sinfoo Biotech. (n.d.). 4-(aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one.
  • Hickey, M. J., et al. (2015). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 20(7), 12693–12708. Available at: [Link].

  • National Center for Biotechnology Information. (n.d.). 1,3-Dihydro-2H-pyrrolo(2,3-b)pyridin-2-one. PubChem Compound Database. Retrieved from [Link].

  • Journal of Organic and Pharmaceutical Chemistry. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. J. Org. Pharm. Chem., 22(1).
  • ChemSynthesis. (n.d.). 5-methyl-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one.
  • Yick-Vic. (n.d.). 4-(AMINOMETHYL)-1,3-DIHYDRO-2H-PYRROLO[3,2-C]PYRIDIN-2-ONE.

Sources

A Technical Guide to the Discovery and Development of Novel Pyrrolopyridine-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The pyrrolopyridine scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. Its structural resemblance to the purine ring of ATP makes it an exceptionally fertile starting point for the design of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and inflammatory diseases.[1] This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery process for novel pyrrolopyridine-based compounds. We will explore the strategic rationale behind their design, detail robust synthetic and screening protocols, delve into the elucidation of their mechanism of action, and discuss the critical process of lead optimization through structure-activity relationship (SAR) studies. This document is intended to serve as both a strategic roadmap and a practical handbook for teams engaged in the development of next-generation therapeutics based on this versatile heterocyclic system.

The Pyrrolopyridine Scaffold: A Cornerstone of Modern Drug Discovery

The therapeutic potential of pyrrolopyridines, also known as azaindoles, is rooted in their unique chemical architecture. This bicyclic system, comprising a fused pyrrole and pyridine ring, offers a stable and synthetically tractable framework that can be readily functionalized to achieve desired pharmacological properties.

Chemical Identity and Isomeric Forms

Pyrrolopyridines exist in six isomeric forms, distinguished by the position of the nitrogen atom in the pyridine ring and the fusion orientation. This structural diversity is a key asset, allowing for fine-tuning of the molecule's electronic and steric properties to optimize interactions with biological targets.

Figure 1: The six structural isomers of pyrrolopyridine.
The ATP Mimicry Principle: A Gateway to Kinase Inhibition

The primary driver for the widespread interest in pyrrolopyridines is the scaffold's ability to mimic the purine ring of adenosine triphosphate (ATP).[1] This allows these compounds to function as competitive inhibitors, docking into the ATP-binding site of protein kinases and blocking their catalytic activity.[1] Since aberrant kinase activity is a hallmark of many cancers and inflammatory conditions, pyrrolopyridine derivatives are prime candidates for therapeutic intervention.[1][2] While the core provides the ATP-mimicking foundation, the selectivity for a specific kinase is primarily determined by the various substituents attached to this nucleus.[1]

Therapeutic Landscape: From Bench to Bedside

The clinical and commercial success of pyrrolopyridine-based drugs validates the scaffold's utility. Notable examples include:

  • Vemurafenib: A potent BRAF kinase inhibitor used in the treatment of melanoma.[1]

  • Pexidartinib: An inhibitor of colony-stimulating factor 1 receptor (CSF-1R) kinase for treating tenosynovial giant cell tumors.[3]

  • Fostemsavir: An antiviral agent used in the treatment of HIV.[3]

Furthermore, numerous pyrrolopyridine derivatives are advancing through clinical trials for various indications, underscoring the ongoing importance of this compound class.[3]

Strategic Design and Synthesis of Pyrrolopyridine Libraries

A successful drug discovery campaign begins with the creation of a diverse yet rationally designed chemical library. The goal is to explore the chemical space around the core scaffold to identify initial "hits" with promising biological activity.

G cluster_workflow Drug Discovery Workflow A 1. Library Synthesis (Pyrrolopyridine Core + Diverse Side Chains) B 2. High-Throughput Screening (HTS) (Cellular & Biochemical Assays) A->B Diverse Compounds C 3. Hit Validation & MoA (Dose-Response, Target Engagement) B->C Initial Hits D 4. Lead Optimization (SAR) (Iterative Synthesis & Testing) C->D Validated Hits E 5. Preclinical Candidate Selection (In Vivo Efficacy & Safety) D->E Optimized Leads

Figure 2: A generalized workflow for pyrrolopyridine drug discovery.
Core Synthetic Strategies

The synthesis of pyrrolopyridine derivatives often involves multi-step sequences that build upon a commercially available or readily prepared starting material, such as 6-chloro-1H-pyrrolo[2,3-b]pyridine.[4] A common and versatile approach is the construction of amide-functionalized derivatives, which allows for the introduction of a wide range of substituents.

A representative synthetic pathway might involve:

  • Cyclization: Formation of the initial pyrrolopyrimidine or pyrrolopyridine ring system.

  • Halogenation: Introduction of a reactive handle, typically a chlorine atom, to enable subsequent coupling reactions.

  • Nucleophilic Substitution: Displacement of the halogen with an amine to install a key building block.

  • Amide Coupling: Formation of the final amide bond with a diverse set of carboxylic acids to generate the final library of compounds.[5]

Detailed Experimental Protocol: Synthesis of a Representative N-Aryl Pyrrolopyridine-Carboxamide

This protocol describes a generalized, self-validating method for synthesizing a target compound. Each step includes a rationale and a quality control checkpoint.

Objective: To synthesize a library of pyrrolopyridine-4-amine derivatives via amide coupling.

Starting Materials:

  • 4-Chloro-1H-pyrrolo[2,3-b]pyridine

  • Substituted anilines

  • Substituted carboxylic acids

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Solvents (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF))

Step 1: Nucleophilic Aromatic Substitution (Buchwald-Hartwig or SₙAr)

  • Procedure: To a solution of 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent like dioxane, add the desired substituted aniline (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq). Heat the mixture under an inert atmosphere (N₂) at 100-120 °C for 12-24 hours.

  • Causality: The palladium-catalyzed Buchwald-Hartwig cross-coupling is a highly efficient method for forming C-N bonds, allowing for the installation of a wide array of aryl amines onto the pyrrolopyridine core.

  • Validation: Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Upon completion, purify the intermediate product by column chromatography. Confirm the structure and purity (>95%) by ¹H NMR and LC-MS.

Step 2: Amide Bond Formation

  • Procedure: Dissolve the purified pyrrolopyridine-4-amine intermediate (1.0 eq) and the selected carboxylic acid (1.2 eq) in anhydrous DCM. Add DMAP (0.1 eq) followed by a solution of DCC (1.2 eq) in DCM dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Causality: DCC is a classic carbodiimide coupling agent that activates the carboxylic acid, facilitating nucleophilic attack by the amine. DMAP serves as a catalyst to accelerate the reaction.

  • Validation: The formation of a white precipitate (dicyclohexylurea, DCU) is a visual indicator of reaction progress. Monitor by TLC or LC-MS. After completion, filter off the DCU and purify the crude product by column chromatography. Confirm the final structure, purity (>98%), and identity via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation and Mechanism of Action (MoA) Deconvolution

Once a library of compounds is synthesized, the next phase involves screening for biological activity and elucidating the underlying mechanism by which active compounds exert their effects.

Primary Screening and Target Validation

The initial screening is typically performed using high-throughput cellular assays to assess the compounds' effects on cell viability or a specific signaling pathway. For instance, compounds designed as anticancer agents are tested against a panel of cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HepG2 liver cancer) to determine their half-maximal inhibitory concentration (IC₅₀) values.[6][7][8]

Hits from the primary screen are then subjected to more specific assays to validate their interaction with the intended target. For kinase inhibitors, this involves in vitro kinase inhibition assays to measure their potency against the target kinase (e.g., c-Met, FMS, JAK1, MK2) and a panel of other kinases to assess their selectivity.[7][8][9][10]

Detailed Experimental Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine the IC₅₀ value of a test compound against a specific protein kinase.

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase. The amount of phosphorylation is quantified, typically using a luminescence-based ATP detection reagent.

Materials:

  • Recombinant human kinase enzyme

  • Specific peptide substrate

  • ATP

  • Test compound (e.g., pyrrolopyridine derivative)

  • Kinase buffer

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO, typically starting from 10 mM.

  • Reaction Setup: In each well of the 384-well plate, add the kinase buffer, the test compound at various concentrations, and the kinase enzyme. Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Reaction: Add a mixture of the peptide substrate and ATP to each well to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination & Detection: Stop the reaction by adding the ATP detection reagent. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.

  • Data Acquisition: Measure the luminescence on a plate reader.

  • Causality: Potent inhibitors will prevent the kinase from consuming ATP, resulting in a high luminescent signal. Weak or inactive compounds will allow ATP to be consumed, leading to a low signal.

  • Validation: Run control wells including "no enzyme" (background) and "no inhibitor" (maximum activity). Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value. The assay should have a Z'-factor > 0.5 to be considered robust.

MoA Case Study: Elucidating Apoptosis Induction

Many effective anticancer agents work by inducing programmed cell death, or apoptosis. Pyrrolo[2,3-d]pyrimidine derivatives have been shown to induce apoptosis by modulating the expression of key regulatory proteins.[11] For example, treatment of HepG2 cells with a potent compound can lead to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[11] This shift in the Bax/Bcl-2 ratio triggers the activation of executioner enzymes like caspase-3, leading to cell death.[11]

G Compound Pyrrolopyridine Compound (5k) Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Caspase3 Caspase-3 Activation Bcl2->Caspase3 Inhibits Bax->Caspase3 Promotes Apoptosis Apoptosis (Programmed Cell Death) Caspase3->Apoptosis

Figure 3: Signaling pathway for apoptosis induction by a pyrrolopyridine compound.

Structure-Activity Relationship (SAR) and Lead Optimization

SAR is the iterative process of modifying the chemical structure of a "hit" compound to improve its potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability), ultimately leading to a "lead" compound.

Impact of Substituents on Potency and Selectivity

Systematic modification of different parts of the pyrrolopyridine scaffold reveals key insights. For instance, in the development of c-Met kinase inhibitors, it was found that a pyrrolo[2,3-b]pyridine core bearing a 4-oxo-pyridazinone moiety was superior to other variations.[8] Similarly, for JAK1 inhibitors, the addition of an N-methyl group to the carboxamide was a critical design element for achieving selectivity over other JAK isoforms.[10]

The following table illustrates a hypothetical SAR for a series of kinase inhibitors, demonstrating how small changes can lead to significant differences in activity.

Compound Core Scaffold R¹ Group R² Group Target Kinase IC₅₀ (nM)
Lead-01 Pyrrolo[2,3-b]pyridine-H-Phenyl150
Lead-02 Pyrrolo[2,3-b]pyridine-CH₃-Phenyl125
Lead-03 Pyrrolo[2,3-b]pyridine-H4-Fluorophenyl45
Lead-04 Pyrrolo[2,3-b]pyridine-H3-Chlorophenyl22
Optimized-01 Pyrrolo[3,2-c]pyridine-H3-Chlorophenyl8

Table 1: Example of Structure-Activity Relationship Data.

Preclinical Development and Future Perspectives

Promising lead compounds are advanced into preclinical development, which involves evaluation in animal models of disease. Pyrrolopyridine-based kinase inhibitors have demonstrated efficacy in in vivo models, including tumor xenografts and acute inflammation models.[9][12]

While oncology and inflammation remain major areas of focus, the biological activities of pyrrolopyridine derivatives are broad, suggesting potential applications in other therapeutic areas:

  • Antibacterial Agents: Certain derivatives have shown potent activity against bacteria like E. coli by inhibiting translation.[13]

  • Antiviral Agents: The scaffold is present in approved HIV drugs and has been investigated for activity against other viruses.[3][14]

  • Anti-inflammatory Agents: Beyond kinase inhibition, some analogues have shown activity as COX-2 inhibitors.[14]

Conclusion

The pyrrolopyridine core is a remarkably versatile and clinically validated scaffold for drug discovery. Its inherent ability to mimic ATP provides a powerful starting point for the design of potent and selective kinase inhibitors. Through a systematic process of rational design, synthesis, biological screening, and iterative SAR-driven optimization, novel pyrrolopyridine-based compounds can be developed into effective therapeutics. The continued exploration of this chemical space promises to deliver next-generation medicines for cancer, inflammatory disorders, and a growing list of other diseases.

References

  • Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. PubMed. Available from: [Link]

  • Pyrrolo-pyrimidones: a novel class of MK2 inhibitors with potent cellular activity. PubMed. Available from: [Link]

  • Discovery of pyrrolo-pyridine benzamide derivative with promising antitumor efficacy in vivo. BioWorld. Available from: [Link]

  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update. National Institutes of Health (NIH). Available from: [Link]

  • Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. PubMed. Available from: [Link]

  • Discovery of pyrrolopyrimidine inhibitors of Akt. PubMed. Available from: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. National Institutes of Health (NIH). Available from: [Link]

  • Biologically active compounds containing pyrrolopyridines unit. ResearchGate. Available from: [Link]

  • Optimizing Drug Discovery with Pyrrolo[2,3-b]pyridine Derivatives. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. KIST Institutional Repository. Available from: [Link]

  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. National Institutes of Health (NIH). Available from: [Link]

  • Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. National Institutes of Health (NIH). Available from: [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available from: [Link]

  • Pyrrolopyridine Inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2). ACS Publications. Available from: [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. Available from: [Link]

  • Discovery of novel pyrrolo-pyridine/pyrimidine derivatives bearing pyridazinone moiety as c-Met kinase inhibitors. PubMed. Available from: [Link]

  • Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. Bentham Science. Available from: [Link]

  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. ACS Publications. Available from: [Link]

Sources

Physicochemical characterization of 4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Characterization & Application of 4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one

Executive Summary

This technical guide provides a comprehensive physicochemical and functional analysis of 4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (often referred to as 4-(Aminomethyl)-7-azaindolin-2-one).[1] As a specific derivative of the 7-azaindole privileged scaffold, this molecule represents a high-value intermediate in Fragment-Based Drug Discovery (FBDD), particularly for kinase inhibitors targeting the ATP-binding hinge region (e.g., GSK3


, PKC).

This guide moves beyond basic property listing to explore the molecular logic determining its solubility, ionization behavior, and binding kinetics.

Structural Identity & Electronic Architecture

The molecule comprises a bicyclic 7-azaindolin-2-one core with a primary aminomethyl "exit vector" at the C4 position.[1] Understanding its behavior requires dissecting its three distinct electronic zones.[1]

Molecular Descriptors
  • IUPAC Name: 4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one[1]

  • Common Name: 4-(Aminomethyl)-7-azaoxindole[1]

  • CAS (Dihydrochloride Salt): 1818847-61-8[1][2]

  • Molecular Formula:

    
     (Free Base)
    
  • Molecular Weight: 163.18 g/mol (Free Base)

Electronic Zones & Ionization

The molecule is amphoteric, possessing both acidic and basic centers that dictate its pH-dependent solubility and binding mode.[1]

Functional GroupElectronic RoleEstimated pKaMechanistic Insight
Pyridine Nitrogen (N7) Weak Base / H-Bond Acceptor~4.5 – 5.0The electron-withdrawing lactam carbonyl reduces the basicity of the pyridine ring compared to 7-azaindole.[1]
Primary Amine (

)
Strong Base / Solubilizer~9.2 – 9.8This group is fully protonated at physiological pH (7.4), providing critical aqueous solubility and an electrostatic anchor for drug targets.
Lactam NH (N1) Weak Acid / H-Bond Donor~11.5 – 12.0Part of the "Hinge Binding" motif.[1] Deprotonation is rare under physiological conditions but critical for specific catalytic interactions.[1]

Physicochemical Profiling

Solubility Landscape

Unlike the lipophilic indole scaffold, the 7-azaindolin-2-one core exhibits enhanced aqueous solubility due to the pyridine nitrogen.[1] The addition of the 4-aminomethyl group creates a "solubility toggle."[1]

  • Acidic pH (pH < 4): High solubility.[1] Both the primary amine and pyridine nitrogen are protonated (

    
     charge state).[1]
    
  • Physiological pH (pH 7.4): Moderate-High solubility.[1] The primary amine remains protonated (

    
     charge state), preventing aggregation common in flat aromatic systems.
    
  • Basic pH (pH > 10): Low solubility.[1] The molecule approaches its neutral form (isoelectric point vicinity), increasing the risk of precipitation.

Tautomeric Stability

The molecule exists primarily in the lactam (keto) form rather than the lactim (enol) form. This is crucial for medicinal chemistry, as the lactam carbonyl is a requisite hydrogen bond acceptor for the kinase hinge region.

Tautomerism Lactam Lactam Form (Dominant) (C=O Acceptor, N-H Donor) Lactim Lactim Form (Minor) (C-OH Donor, N: Acceptor) Lactam->Lactim Tautomerization (Unfavorable in aq)

Figure 1: Tautomeric equilibrium favoring the Lactam form, essential for kinase hinge binding.

Application in Drug Discovery: The "Hinge Binder"

The 7-azaindolin-2-one scaffold is a "privileged structure" because it mimics the hydrogen bonding pattern of Adenine in ATP.[1]

Mechanism of Action (Kinase Inhibition)

The core binds to the kinase hinge region via a bidentate hydrogen bond network:[3]

  • Lactam NH (Donor): H-bonds to the backbone Carbonyl of the kinase hinge (e.g., Glu97 in GSK3

    
    ).[1]
    
  • Lactam Carbonyl (Acceptor): H-bonds to the backbone NH of the kinase hinge (e.g., Val135 in GSK3

    
    ).[1]
    
  • 4-Aminomethyl (Exit Vector): Projects into the solvent-exposed region, allowing for the attachment of solubilizing groups or fragments that reach the ribose pocket.[1]

BindingMode cluster_Kinase Kinase Hinge Region (e.g., GSK3β) cluster_Ligand 4-(Aminomethyl)-7-azaindolin-2-one Backbone_NH Backbone NH (Donor) Lactam_O Lactam C=O Backbone_NH->Lactam_O H-Bond Backbone_CO Backbone C=O (Acceptor) Lactam_NH Lactam NH Lactam_NH->Backbone_CO H-Bond Aminomethyl 4-Aminomethyl (Solvent Front) Solvent Solvent Exposed Area Aminomethyl->Solvent Solubilizing / Extension Point

Figure 2: Bidentate binding mode of the scaffold within the ATP-binding pocket.

Experimental Protocols

Protocol: pH-Dependent Solubility Profiling

Objective: Determine the thermodynamic solubility of the compound across the physiological pH range to predict oral absorption windows.[1]

Reagents:

  • Test Compound: 4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one dihydrochloride.[1]

  • Buffers: 0.1N HCl (pH 1.2), Phosphate Buffer (pH 7.4), Borate Buffer (pH 10.0).

Workflow:

  • Preparation: Weigh 5 mg of compound into three separate 1.5 mL microcentrifuge tubes.

  • Solvation: Add 500 µL of the respective buffer to each tube.

  • Equilibration: Shake at 25°C for 24 hours (thermodynamic equilibrium).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

  • Quantification:

    • Dilute supernatant 1:100 with mobile phase.[1]

    • Inject into HPLC (C18 column, 254 nm detection).

    • Calculate concentration against a standard curve prepared in DMSO.

Self-Validating Check:

  • If pH 7.4 solubility < 50 µM: Re-check the salt form; the free base may have precipitated.[1]

  • If pH 1.2 solubility is low: Suspect "Common Ion Effect" if using HCl buffer with the dihydrochloride salt (excess

    
     suppresses dissolution).[1] Use a phosphate-based acidic buffer if observed.[1]
    
Protocol: Determination of Ionization Constant (pKa)

Objective: Accurately measure the pKa of the pyridine nitrogen and primary amine to guide formulation.

Methodology: Potentiometric Titration (Sirius T3 or equivalent).[1]

  • Dissolution: Dissolve 1 mg of compound in 10 mL of 0.15 M KCl (ionic strength adjustor).

  • Titration: Titrate from pH 2.0 to pH 12.0 using 0.5 M KOH.

  • Data Analysis: Look for inflection points.

    • Inflection 1 (pH ~4.5): Pyridine Nitrogen deprotonation.[1]

    • Inflection 2 (pH ~9.5): Primary Amine deprotonation.[1]

    • Inflection 3 (pH >11): Lactam NH deprotonation (may be outside aqueous window).[1]

Synthesis & Purity Considerations

Synthesis of this intermediate often involves the reductive cyclization of 2-alkynyl-3-nitropyridines or the dearomatization of 7-azaindoles.[1]

Critical Impurity Profile:

  • Oxidation: The "indolin-2-one" (dihydro) core is susceptible to oxidation back to the fully aromatic 7-azaindole or formation of the isatin analog (dione) upon prolonged exposure to air/light.[1]

  • Storage: Must be stored as the dihydrochloride salt under Argon at -20°C.

Quality Control (QC) Table:

TestAcceptance CriterionMethod
Appearance Off-white to pale yellow solidVisual
Identity Proton NMR confirms 4-CH2 peak and lactam NH1H-NMR (DMSO-d6)
Purity > 97% (Area %)HPLC (254 nm)
Salt Content 2.0 ± 0.2 molar equivalents of Cl-Ion Chromatography

References

  • Ali, T. F. S., et al. (2022).[4][5] Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity.[1][5] Pharmaceuticals, 15(4), 426.[4] Link

  • Popowycz, F., et al. (2016).[1] The Azaindole Framework in the Design of Kinase Inhibitors. Current Medicinal Chemistry, 23. Link

  • Hung, A., et al. (2018).[1][6] Fragment-Based Discovery of 7-Azaindoles as Inhibitors of Protein Kinase C iota. Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2025). 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one.[1] National Center for Biotechnology Information.[1] Link

Sources

Technical Guide: Mechanism of Action of 7-Azaindole Kinase Inhibitors

[1]

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold represents one of the most privileged substructures in modern kinase inhibitor discovery.[1] Its utility stems from its precise bioisosteric mimicry of the adenine ring of ATP, allowing it to anchor effectively within the kinase hinge region.[2] Unlike the ubiquitous indole or purine scaffolds, the 7-azaindole offers a unique electrostatic profile that enhances solubility and metabolic stability while maintaining critical hydrogen-bonding capabilities.[1]

This guide dissects the molecular mechanics of 7-azaindole binding, analyzes its successful application in FDA-approved therapeutics (e.g., Vemurafenib, Pexidartinib), and provides validated experimental protocols for characterizing novel derivatives.[1]

Structural Basis: The Adenine Mimic

Bioisosterism and Hinge Interaction

The core value of the 7-azaindole lies in its ability to replicate the hydrogen-bonding motif of adenine, the natural ligand of the ATP-binding pocket.[1]

  • Adenine (ATP): Utilizes N1 as a hydrogen bond acceptor and the exocyclic N6-amine as a donor.[1]

  • 7-Azaindole: Utilizes the pyridine nitrogen (N7) as a hydrogen bond acceptor and the pyrrole nitrogen (N1) as a hydrogen bond donor.[1][3]

This bidentate interaction anchors the inhibitor to the backbone amides of the kinase hinge region (typically residues connecting the N- and C-terminal lobes).[1] The absence of the N3 nitrogen (found in purines) in the 7-azaindole scaffold often reduces repulsive steric clashes with the "gatekeeper" residue, expanding its utility across the kinome.

Binding Modes: Normal vs. Flipped

Crystallographic studies reveal two distinct binding orientations, critical for structure-activity relationship (SAR) optimization:

Binding ModeOrientationInteraction PatternImplication
Normal N7 faces the hingeN7 (Acceptor) ↔ Backbone NHN1 (Donor) ↔ Backbone C=O[1][4]Mimics ATP directly.[1] Most common for Type I inhibitors.[1]
Flipped Rotated 180°C-H bonds face the hingeOften driven by hydrophobic interactions or specific substituents at C3/C5 positions.[1] Can alter selectivity profiles.
Visualization of Interaction

The following diagram contrasts the chemical topology of Adenine against the 7-Azaindole scaffold.

ChemicalStructurecluster_0Natural Ligand (ATP Core)cluster_1Inhibitor ScaffoldAdenineAdenine (Purine)Hinge_ATPKinase Hinge RegionAdenine->Hinge_ATPN1 (Acceptor)Adenine->Hinge_ATPN6-H (Donor)Azaindole7-AzaindoleHinge_InhibitorKinase Hinge RegionAzaindole->Hinge_InhibitorN7 (Acceptor)Azaindole->Hinge_InhibitorN1-H (Donor)InteractionBidentate H-BondingHigh Affinity AnchorAzaindole->Interaction

Caption: Comparison of H-bond donor/acceptor motifs between Adenine and 7-Azaindole at the kinase hinge.

Case Studies: From Fragment to Drug

The transition from a raw 7-azaindole fragment to a clinical drug involves elaborate substitution strategies, primarily at the C3, C4, and C5 positions to reach into the "back pocket" or the solvent-exposed regions.[1]

Vemurafenib (Zelboraf)[2]
  • Target: BRAF V600E (Serine/threonine kinase).

  • Mechanism: Type I ATP-competitive inhibition.[1]

  • Structural Insight: The 7-azaindole core was evolved from a low-affinity fragment (PLX4720).[1] A key chlorophenyl substitution at the C5 position accesses the hydrophobic pocket behind the gatekeeper, while a sulfonamide moiety extends towards the solvent front, locking the kinase in an active-like conformation but preventing ATP binding.[1]

  • Clinical Outcome: High efficacy in metastatic melanoma.[1]

Pexidartinib (Turalio)[2]
  • Target: CSF1R (Colony Stimulating Factor 1 Receptor).[1]

  • Mechanism: Type I inhibitor.[1][5]

  • Structural Insight: Utilizes the 7-azaindole to anchor to the hinge, with a bulky "tail" extending into the juxtamembrane region.[1] This sterically hinders the activation loop, demonstrating the scaffold's versatility in accommodating large substituents for selectivity.

Experimental Protocols

To validate the mechanism of a novel 7-azaindole derivative, a robust experimental workflow is required.[1] The following protocols are designed for reproducibility and high data integrity.

Protocol A: Time-Resolved FRET (TR-FRET) Binding Assay

Objective: Determine the Binding Affinity (


1Rationale:1

Materials:

  • Recombinant Kinase Domain (e.g., BRAF, JAK).[1]

  • Europium-labeled anti-tag antibody (Eu-Ab).[1]

  • Fluorescent Kinase Tracer (Alexa Fluor 647 conjugate).

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.[1]

Workflow:

  • Preparation: Dilute inhibitor in DMSO (10-point dose-response). Final DMSO concentration should be <1%.[1]

  • Incubation:

    • Add 5 µL of Inhibitor solution to a 384-well low-volume white plate.

    • Add 5 µL of Kinase/Eu-Ab mixture (optimized concentration, typically 5 nM).[1]

    • Add 5 µL of Tracer (at

      
       concentration).[1]
      
  • Equilibrium: Centrifuge plate at 1000 rpm for 1 min. Incubate at Room Temperature (RT) for 60 minutes in the dark.

  • Detection: Read on a multimode plate reader (Excitation: 337 nm; Emission 1: 665 nm, Emission 2: 615 nm).

  • Data Analysis: Calculate TR-FRET Ratio (

    
    ). Fit data to a sigmoidal dose-response equation (4-parameter logistic) to derive 
    
    
    .[1]
Protocol B: Crystallography Validation (Hinge Confirmation)

Objective: Confirm the "Normal" vs. "Flipped" binding mode. Rationale: SAR data can be misleading without structural confirmation.[1]

Workflow:

  • Co-crystallization: Incubate protein (10-20 mg/mL) with inhibitor (molar excess 1:3) on ice for 1 hour.

  • Screening: Use vapor diffusion (sitting drop) with commercial sparse-matrix screens (e.g., JCSG+, Index).[1]

  • Optimization: Refine hits by varying pH (6.0–8.5) and precipitant concentration (PEG 3350/4000).[1]

  • Data Collection: Collect diffraction data at 100 K using a synchrotron source.

  • Refinement: Solve structure using Molecular Replacement (MR). Look for electron density (

    
     map) at the hinge region to assign N7/N1 orientation.[1]
    

Mechanism of Action Visualization

The following diagram illustrates the downstream consequences of 7-azaindole inhibition on a generic RTK-MAPK signaling pathway, a common target for this class of molecules.

SignalingPathwaycluster_membraneCell MembraneRTKReceptor Tyrosine Kinase(e.g., CSF1R, c-Kit)RASRAS (GTPase)RTK->RASActivation BlockedInhibitor7-Azaindole Inhibitor(e.g., Pexidartinib)Inhibitor->RTKCompetitive Binding(Hinge Region)ATPATPATP->RTKBlockedRAFRAF (MAPKKK)RAS->RAFMEKMEK (MAPKK)RAF->MEKERKERK (MAPK)MEK->ERKTranscriptionTranscription Factors(Proliferation/Survival)ERK->Transcription

Caption: Signal transduction blockade via ATP-competitive inhibition at the RTK level.[6][7]

Challenges and Future Directions

While the 7-azaindole scaffold is robust, it faces specific challenges:

  • Selectivity: The high similarity to ATP means "off-target" binding to other kinases (e.g., PIM1, GSK3) is common.[1] Medicinal chemistry must focus on the "gatekeeper" and solvent-front regions to engineer specificity.[1]

  • PK Properties: While generally soluble, the flat, aromatic nature can lead to pi-stacking aggregation.[1] Introduction of

    
     centers (e.g., saturated rings) at C3 is a common mitigation strategy.[1]
    
  • Covalent Inhibition: Recent efforts target non-catalytic cysteines (e.g., FGFR4) by attaching acrylamide "warheads" to the 7-azaindole core, converting reversible binders into irreversible silencers.[1]

References

  • Song, J. et al. "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors."[1] Chemical and Pharmaceutical Bulletin, 2020.[1] Link

  • Bollag, G. et al. "Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma."[1] Nature, 2010.[1] Link (Foundation for Vemurafenib mechanism).

  • Tap, W.D. et al. "Structure-Guided Blockade of CSF1R Kinase in Tenosynovial Giant-Cell Tumor."[1] New England Journal of Medicine, 2015.[1] Link (Pexidartinib clinical mechanism).

  • BellBrook Labs. "Protocol Recommendations for Performing a Kinase Inhibition Assay." Technical Guide. Link

  • Reaction Biology. "Kinase Assays: A Step-by-Step Guide." Drug Discovery Resources. Link

Methodological & Application

Application Note: A Guide to Utilizing 4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one in Kinase Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of a Privileged Scaffold

Protein kinases are a critical class of enzymes that regulate a vast majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[2][3] The development of small molecule kinase inhibitors remains one of the most successful areas in modern drug discovery.[4]

At the core of many successful kinase inhibitors lies a "privileged scaffold"—a molecular framework that is predisposed to bind to the highly conserved ATP-binding site of kinases. The pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is one such scaffold.[5][6] Its structure is a deaza-isostere of adenine, the nitrogenous base of ATP, allowing it to act as an excellent "hinge-binder" by forming key hydrogen bonds within the kinase active site.[7][8]

This application note provides a comprehensive guide for researchers on the use of 4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one , a compound featuring this potent 7-azaindole core. We will delve into the scientific rationale for its use, provide detailed protocols for both biochemical and cell-based assays, and offer insights into data interpretation and troubleshooting. This guide is designed to empower researchers to effectively characterize the inhibitory activity of this compound and similar molecules.

Scientific Rationale and Mechanism of Action

The efficacy of 4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one as a potential kinase inhibitor can be attributed to its distinct structural features.

  • The 7-Azaindole Core: This bicyclic system mimics the purine ring of ATP. The N7 nitrogen atom and the pyrrole N-H group can form two canonical hydrogen bonds with the "hinge region" of the kinase, a short segment of the protein backbone that connects the N- and C-lobes of the catalytic domain.[8] This interaction is a cornerstone of ATP-competitive inhibition.

  • The Oxindole Moiety: The 1,3-dihydro-2H...pyridin-2-one portion of the molecule resembles an oxindole structure. Pyrrole indolin-2-one scaffolds are themselves a well-established class of kinase inhibitors, often targeting receptor tyrosine kinases like VEGFR and PDGFR.[2] This feature likely contributes to the compound's binding affinity and selectivity profile.

  • The Aminomethyl Substituent: The aminomethyl group at the 4-position provides a vector pointing towards the solvent-exposed region of the ATP pocket.[9] This functional group can be protonated, offering a potential anchoring point for salt-bridge interactions with acidic residues (e.g., Asp, Glu) on the kinase surface, which can enhance potency and selectivity.

Given these features, the compound is hypothesized to function as a Type I ATP-competitive inhibitor . It directly competes with endogenous ATP for binding to the active conformation of the kinase, thereby preventing substrate phosphorylation.

ATP_Competitive_Inhibition cluster_0 Kinase Catalytic Cycle cluster_1 Inhibition Pathway Kinase Active Kinase ATP Binding Site Product Phosphorylated Product Kinase->Product Binds ATP & Substrate Inactive_Complex Kinase-Inhibitor Complex (No Phosphorylation) Kinase->Inactive_Complex ATP ATP Substrate Substrate Product->Kinase Releases Product & ADP ADP ADP Inhibitor <{4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo [2,3-B]pyridin-2-one}> Inhibitor->Inactive_Complex Binds to ATP Site

Figure 1: Mechanism of ATP-Competitive Inhibition.

Pre-Assay Considerations & Compound Handling

Proper handling and preparation of the test compound are paramount for generating reliable and reproducible data.

Table 1: Compound Properties

Property Value Source
IUPAC Name 4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one -
Molecular Formula C₉H₁₁N₃O (as free base) -
Molecular Weight 177.21 g/mol (as free base) [9]
Form Often supplied as a dihydrochloride salt (MW: 250.13 g/mol ) [9]

| Solubility | Soluble in DMSO. The salt form enhances aqueous solubility. |[9] |

Protocol: Preparation of Stock Solutions
  • Primary Stock Solution (e.g., 10 mM in 100% DMSO):

    • Accurately weigh the compound. If using a salt form, be sure to use the correct molecular weight for your calculation.

    • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

    • Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.

    • Causality: Using 100% DMSO for the primary stock maximizes solubility and stability. This high concentration minimizes the final DMSO percentage in the assay, reducing potential solvent-induced artifacts.[10]

  • Aliquoting and Storage:

    • Dispense the stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C, protected from light. Under these conditions, the compound should be stable for several months.

  • Intermediate and Working Solutions:

    • On the day of the experiment, thaw an aliquot of the primary stock.

    • Prepare intermediate dilutions in 100% DMSO.

    • The final dilution into the aqueous assay buffer should be done immediately before adding the compound to the assay plate. This minimizes the risk of compound precipitation in the buffer.

Protocol: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a universal, luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced. It is highly sensitive, robust, and applicable to nearly any kinase.[11]

Biochemical_Assay_Workflow start Start prep_plate 1. Prepare Compound Dilutions (Serial dilution in assay plate) start->prep_plate add_kinase 2. Add Kinase Enzyme (Pre-incubate with compound) prep_plate->add_kinase start_rxn 3. Initiate Reaction (Add ATP/Substrate Mix) add_kinase->start_rxn incubate_rxn 4. Kinase Reaction Incubation (e.g., 60 min at RT) start_rxn->incubate_rxn stop_rxn 5. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) incubate_rxn->stop_rxn detect_adp 6. Convert ADP to ATP (Add Kinase Detection Reagent) stop_rxn->detect_adp read_plate 7. Measure Luminescence (Plate Reader) detect_adp->read_plate end End (Data Analysis) read_plate->end

Figure 2: Workflow for an ADP-Glo™ Biochemical Kinase Assay.

Step-by-Step Methodology
  • Compound Plating (384-well, low-volume plate):

    • Create a serial dilution of the compound directly in the assay plate or in a separate source plate. A common starting concentration is 100 µM, diluted 1:3 for a 10-point curve.

    • Include "High Control" wells (enzyme + DMSO, 0% inhibition) and "Low Control" wells (no enzyme, 100% inhibition).

    • Transfer a small volume (e.g., 1 µL) of the compound dilutions to the assay plate.

    • Trustworthiness: Running controls on every plate is essential to calculate Z' factor, a statistical measure of assay quality, and for data normalization.[12]

  • Kinase Addition and Pre-incubation:

    • Prepare a solution of the target kinase in the appropriate kinase assay buffer.

    • Add kinase solution (e.g., 2 µL) to all wells except the "Low Control" wells.

    • Incubate the plate for 15-30 minutes at room temperature.

    • Expertise: Pre-incubating the enzyme with the inhibitor allows the binding to reach equilibrium before the reaction is initiated, which is critical for accurately measuring the potency of slow-binding inhibitors.[12]

  • Initiation of Kinase Reaction:

    • Prepare a reaction mix containing the kinase-specific substrate and ATP.

    • Critical Choice: The ATP concentration should be set at or near the Michaelis constant (Km) for the specific kinase. Using an ATP concentration far above the Km will make it difficult for an ATP-competitive inhibitor to compete, resulting in an artificially high (less potent) IC50 value.[11][13]

    • Add the ATP/Substrate mix (e.g., 2 µL) to all wells to start the reaction. The total reaction volume is now 5 µL.

  • Kinase Reaction Incubation:

    • Incubate the plate for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Causality: This incubation must be within the linear range of the enzyme kinetics, where product formation is proportional to time and enzyme concentration. Typically, this means converting less than 20% of the substrate to product.[11]

  • Reaction Termination and Signal Generation:

    • Add ADP-Glo™ Reagent (e.g., 5 µL) to all wells. This will stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent (e.g., 10 µL) to all wells. This reagent contains enzymes that convert the ADP produced by the target kinase into ATP, which then fuels a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition:

    • Measure the luminescence signal on a compatible plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

Protocol: Cell-Based Target Engagement (NanoBRET™ Assay)

Confirming that a compound interacts with its intended target in a live-cell environment is a crucial step. The NanoBRET™ assay is a proximity-based method that measures compound binding to a specific protein target in real-time within living cells.

NanoBRET_Workflow start Start transfect 1. Transfect Cells (Express Kinase-NanoLuc® fusion) start->transfect plate_cells 2. Plate Cells (Allow for expression) transfect->plate_cells add_tracer 3. Add NanoBRET™ Tracer (Fluorescent ligand for the kinase) plate_cells->add_tracer add_compound 4. Add Test Compound (Competition with Tracer) add_tracer->add_compound incubate 5. Equilibrate (e.g., 2 hours at 37°C, 5% CO2) add_compound->incubate add_substrate 6. Add Nano-Glo® Substrate (Generates donor luminescence) incubate->add_substrate read_plate 7. Read BRET Signal (Measure donor and acceptor emissions) add_substrate->read_plate end End (Calculate BRET Ratio) read_plate->end

Figure 3: Workflow for a Cellular Target Engagement NanoBRET™ Assay.

Step-by-Step Methodology
  • Cell Preparation:

    • Transfect a suitable cell line (e.g., HEK293) with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

    • Plate the transfected cells into a white, 96-well assay plate and allow them to adhere and express the fusion protein overnight.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the test compound in Opti-MEM™ medium.

    • Prepare a working solution of the fluorescent NanoBRET™ Tracer (a cell-permeable fluorescent ligand that binds to the kinase of interest) at 2X the final desired concentration.

    • Add the test compound dilutions to the wells, followed immediately by the Tracer solution.

  • Incubation:

    • Incubate the plate for 2 hours in a humidified incubator at 37°C with 5% CO₂ to allow the compound/tracer binding to reach equilibrium within the cells.

  • Signal Detection:

    • Prepare the Nano-Glo® Substrate/Extracellular NanoLuc® Inhibitor solution according to the manufacturer's protocol.

    • Add this solution to all wells. The inhibitor ensures that only the intracellular signal from the fusion protein is measured.

    • Read the plate immediately on a luminometer equipped with two filters to measure donor emission (e.g., 460 nm) and acceptor emission (e.g., 618 nm) simultaneously.

Data Analysis and Interpretation

  • Calculate Percent Inhibition:

    • Use the high and low controls to normalize the data from the biochemical assay.

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Low_Control) / (Signal_High_Control - Signal_Low_Control))

  • Generate Dose-Response Curve and IC50:

    • Plot the Percent Inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism, Origin).

    • The IC50 is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

  • Interpret Cellular Target Engagement Data:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

    • A potent compound will displace the fluorescent tracer from the NanoLuc®-kinase fusion protein, leading to a decrease in the BRET ratio.

    • Plot the BRET ratio against the compound concentration to determine a cellular IC50, which reflects the compound's potency in a physiological context.

Table 2: Example IC50 Data Summary

Kinase Target Assay Type ATP Conc. IC50 (nM) Notes
Kinase A ADP-Glo™ 10 µM (Km) 55 Potent inhibition
Kinase B ADP-Glo™ 25 µM (Km) 850 Moderate inhibition
Kinase C ADP-Glo™ 50 µM (Km) >10,000 Inactive

| Kinase A | NanoBRET™ | N/A | 210 | Confirmed cell activity |

This is hypothetical data for illustrative purposes.

Expert Insight: It is crucial to report the ATP concentration used in biochemical assays, as IC50 values are highly dependent on this parameter.[13] For a more absolute measure of potency that is independent of assay conditions, calculating the inhibition constant (Ki) is recommended.[13]

Troubleshooting

Table 3: Common Issues and Solutions

Problem Potential Cause(s) Recommended Solution(s)
High Well-to-Well Variability (Low Z') - Inaccurate pipetting- Compound precipitation- Inconsistent incubation times - Use calibrated pipettes; automate liquid handling if possible- Check compound solubility; lower final DMSO%- Ensure consistent timing for all steps, especially reaction start/stop
No Inhibition Observed - Compound is inactive against the target- Compound degradation- ATP concentration is too high - Test against a different kinase or confirm compound identity- Use fresh aliquots; check storage conditions- Re-run the assay with ATP at the Km value for the kinase[13]

| "U-shaped" Dose-Response Curve | - Compound autofluorescence/luminescence- Compound aggregation at high concentrations | - Run a control plate with compound but no enzyme to check for interference- Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer |

Conclusion

4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one is built upon a scaffold with a proven track record in kinase inhibitor design. Its structural features make it a promising candidate for inhibiting protein kinases via an ATP-competitive mechanism. By employing robust and well-controlled assay methodologies, such as the ADP-Glo™ biochemical assay and the NanoBRET™ cellular target engagement assay, researchers can accurately determine its potency, selectivity, and cell-based activity. The protocols and insights provided in this guide offer a solid framework for the successful evaluation of this and other novel kinase inhibitors, accelerating the path of drug discovery and development.

References

  • EvitaChem. (n.d.). 4-(Aminomethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one dihydrochloride.
  • Yang, T. H., Hsu, R. J., Huang, W. H., & Lee, A. R. (n.d.). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents.
  • Bollu, S., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed.
  • BMG LABTECH. (2020). Kinase assays.
  • Barlaam, B., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). PMC - NIH.
  • ResearchGate. (2025). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt).
  • Xu, G., et al. (2015). Pyrrolo[2,3-b]pyridine derivatives as potent Bruton's tyrosine kinase inhibitors. PubMed.
  • ResearchGate. (2025). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3.
  • BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Copeland, R. A. (2012). Assay Development for Protein Kinase Enzymes. NCBI - NIH.
  • Sigma-Aldrich. (n.d.). Kinase Assay Kit.
  • Romarís, M., et al. (n.d.). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed.
  • Kamal, A., et al. (n.d.). 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Knape, M. J., & Leissring, M. A. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central.
  • Besson, T., & Thiery, V. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI.
  • ACS Publications. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer.
  • Lee, W., et al. (2016). Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. PubMed.
  • Sharma, S., & Kumar, K. (n.d.). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed.

Sources

Crystallography of proteins in complex with 4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

This application note details the protocol for the structural characterization of proteins (primarily kinases and epigenetic readers) in complex with 4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one (hereafter referred to as Ligand-4AM ).

Ligand-4AM represents a "privileged scaffold" in Fragment-Based Drug Discovery (FBDD). The core structure, 7-azaindolin-2-one , mimics the hydrogen-bonding pattern of purines, making it an ideal anchor for the ATP-binding hinge region of kinases or the acetyl-lysine binding pockets of bromodomains. The 4-aminomethyl substituent acts as a critical "growth vector," providing a primary amine handle for probing solvent channels or interacting with catalytic aspartate/glutamate residues.

Key Technical Challenges Addressed:

  • Salt Management: Ligand-4AM is typically supplied as a dihydrochloride salt.[1] Direct soaking can induce severe pH drops in crystallization drops, leading to precipitation or crystal cracking.

  • Low Affinity Occupancy: As a fragment (MW ~163 Da), affinities are likely in the weak micromolar to millimolar range (

    
    ), necessitating high-concentration soaking protocols.
    
  • Electron Density Ambiguity: The planar nature of the scaffold requires high-resolution data (< 2.0 Å) and rigorous difference map analysis to distinguish correct orientation.

Pre-Crystallization Characterization

Before committing to X-ray diffraction, validate ligand binding and optimize conditions using biophysical methods.

Compound Preparation[1]
  • Stock Solution: Prepare a 100 mM or 200 mM stock in 100% DMSO.

  • Critical Step (pH Correction): Since the compound is a dihydrochloride salt, a 100 mM aqueous solution will be highly acidic.

    • Protocol: If soaking in aqueous buffer, pre-neutralize the stock with an equimolar amount of NaOH, or ensure the crystallization buffer has sufficient capacity (e.g., 100 mM HEPES/Tris) to buffer the addition. For DMSO stocks, "virtual buffering" is not possible; rely on the crystallization drop's buffer capacity but limit DMSO volume to <10%.

Thermal Shift Assay (TSA/DSF)

Use TSA to determine the stabilization effect (


) and optimal soaking concentration.
  • Protein Conc: 0.1 - 0.5 mg/mL.

  • Ligand Conc: Titrate 1 mM, 5 mM, 10 mM.

  • Expectation: A

    
     indicates specific binding. If 
    
    
    
    is negative, check for pH-induced destabilization caused by the HCl salt.

Crystallization & Soaking Protocol

Methodology Choice: Soaking is superior to co-crystallization for this fragment. Co-crystallization often fails because high concentrations of the ligand (needed for occupancy) interfere with nucleation.

Crystal Systems

Ensure your apo-crystals are robust.

  • Target: Generic Kinase (e.g., p38, CDK2) or Bromodomain.

  • Pre-requisite: Apo-crystals should diffract to < 2.5 Å and tolerate 5-10% DMSO.

The "Buffered Soak" Workflow

This protocol mitigates the "pH shock" from the dihydrochloride salt.

Step 1: Harvest Buffer Preparation Prepare a solution matching the "Mother Liquor" (reservoir solution) but with:

  • Cryo-protectant: (e.g., +25% Glycerol or Ethylene Glycol).

  • Ligand: 20 mM - 50 mM Ligand-4AM.

  • Buffer Boost: Increase buffer concentration (e.g., from 100 mM to 150 mM) to counteract the ligand's acidity.

Step 2: The Transfer (Pulse Soaking)

  • Transfer apo-crystals from the drop to a 2

    
    L drop of Harvest Buffer  (without ligand) to wash away surface protein.
    
  • Transfer crystals to the Ligand-Soak Drop .

  • Incubation Time:

    • Fast Soak: 1 - 4 hours (Minimizes crystal degradation).

    • Overnight: Only if crystals are extremely robust.

  • Observation: Watch for cracking. If cracking occurs immediately, reduce ligand concentration to 10 mM or perform serial soaking (5 mM

    
     10 mM 
    
    
    
    20 mM).

Step 3: Cryo-Cooling Loop the crystal and plunge immediately into liquid nitrogen. Do not back-soak, as the fast off-rate of fragments will lead to empty pockets.

Data Collection & Processing

ParameterSettingRationale
Wavelength 0.979 Å (Se-edge) or 1.000 ÅStandard native collection.
Rotation Range 360° (or 180° min)High multiplicity is crucial to reduce noise in weak difference maps.
Resolution Aim for < 2.0 ÅRequired to resolve the aminomethyl orientation.
Dose StandardFragments are not particularly radiation sensitive, but the protein side chains interacting with them might be.

Structure Solution & Refinement

Ligand Restraints Generation

Do not rely on standard libraries. Generate specific restraints for Ligand-4AM .

  • Tool: eLBOW (Phenix) or Grade (Global Phasing).

  • Input: SMILES string: NCC1=C2C(NC1=O)=NC=C2 (Check tautomers; the 2-one form is dominant).

  • Validation: Ensure the pyrrole ring is planar.

Difference Map Analysis
  • Solve structure using Molecular Replacement (MR) with the apo-model.

  • Refine (Rigid Body + B-factor) without the ligand.

  • Generate

    
     maps (Green/Red).
    
  • Criteria for Success:

    • Continuous green density (> 3.0

      
      ) in the binding pocket.
      
    • Distinct density for the aminomethyl tail.

    • If density is broken, occupancy is likely < 60%.

Modeling the Interaction
  • Hinge Region: The lactam group (NH and C=O) typically forms a bidentate H-bond with the kinase hinge backbone (residues

    
     and 
    
    
    
    ).
  • Aminomethyl Tail: Look for salt bridges with conserved acidic residues (e.g., the catalytic Glutamate in the

    
    C-helix or Aspartate in the DFG motif).
    

Visual Workflows (Graphviz)

Figure 1: Fragment Soaking & Optimization Logic

SoakingProtocol Start Start: Apo-Crystals Available PrepLigand Prep Ligand-4AM Stock (100mM in DMSO) Start->PrepLigand CheckSalt Check: Dihydrochloride Salt? PrepLigand->CheckSalt BufferAdjust Increase Buffer Capacity in Soak Solution (+50mM) CheckSalt->BufferAdjust Yes MakeSoak Prepare Soak Drop (20-50mM Ligand + Cryo) CheckSalt->MakeSoak No BufferAdjust->MakeSoak Transfer Transfer Crystal MakeSoak->Transfer Incubate Incubate 1-4 Hours Transfer->Incubate CheckCracking Crystal Cracking? Incubate->CheckCracking SerialSoak Switch to Serial Soaking (5mM -> 10mM -> 20mM) CheckCracking->SerialSoak Yes Harvest Harvest & Flash Cool CheckCracking->Harvest No SerialSoak->Harvest

Caption: Decision tree for managing ligand solubility and crystal integrity during high-concentration soaking.

Figure 2: Theoretical Binding Mode (Kinase Hinge)

BindingMode LigandCore 7-Azaindolin-2-one Core Amine 4-Aminomethyl Group (-NH3+) LigandCore->Amine Covalent Hinge Kinase Hinge (Backbone CO/NH) LigandCore->Hinge H-Bonds (Donor/Acceptor) AcidicRes Catalytic Residue (Asp/Glu) Amine->AcidicRes Salt Bridge? Solvent Solvent Channel Amine->Solvent Solubility Vector

Caption: Schematic of potential interactions. The core binds the hinge, while the amine probes polar pockets.

References

  • Fragment-Based Drug Discovery Methods : Erlanson, D. A., et al. (2016). "Practical strategies for fragment-based drug discovery." Journal of Medicinal Chemistry. Link

  • 7-Azaindole Scaffold in Kinases : Zhang, C., et al. (2009). "Scaffold-based design of 7-azaindoles as potent inhibitors of PDK1." Bioorganic & Medicinal Chemistry Letters. Link

  • Soaking Protocols : Hassell, A. M., et al. (2007). "Crystallization of protein-ligand complexes." Acta Crystallographica Section D. Link

  • Ligand Restraints (Grade) : Smart, O. S., et al. (2011). "Grade: a tool for generating restraints for novel ligands." Global Phasing Ltd. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-(aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental use of this compound, with a primary focus on overcoming solubility issues. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to ensure you can achieve reliable and reproducible results.

Section 1: Understanding the Molecule - Core Concepts & FAQs

A foundational understanding of the molecule's physicochemical properties is the first step in troubleshooting. This compound, a derivative of the 7-azaindole heterocyclic system, possesses distinct features that govern its behavior in solution.[1]

Q1: What are the key chemical features of 4-(aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one that affect its solubility?

A: The solubility of this molecule is primarily dictated by two structural features:

  • The Pyrrolo[2,3-b]pyridin-2-one Core: This fused heterocyclic ring system is largely flat, aromatic in nature, and possesses limited solubility in aqueous media due to its lipophilic character. Similar heterocyclic cores are known to be poorly soluble.[2]

  • The (Aminomethyl) Group: This side chain contains a primary amine (-CH₂NH₂), which is a weak base. This group is the key to manipulating the compound's solubility. In acidic conditions, the amine can become protonated to form a positively charged ammonium salt (-CH₂NH₃⁺), which dramatically increases its affinity for polar solvents like water.

Q2: I see a "free base" and a "dihydrochloride salt" version of this compound available. What is the difference and which one should I use?

A: This is a critical consideration.

  • Free Base: This is the neutral form of the molecule. It has lower aqueous solubility but may be preferred for certain organic reactions or formulation strategies.

  • Dihydrochloride Salt: This form has been treated with hydrochloric acid, protonating the basic nitrogen centers on the molecule. The resulting salt, 4-(aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one dihydrochloride, is significantly more water-soluble.[3] For instance, the dihydrochloride salt form has been reported to have an aqueous solubility of over 50 mg/mL.[3]

Recommendation: For most biological experiments requiring an aqueous buffer system (e.g., cell culture media, enzymatic assays), always start with the dihydrochloride salt form. It will provide much greater success in achieving a clear, homogenous solution.

Q3: Why is the solubility of this compound so pH-dependent?

A: The pH dependency is a direct consequence of the basic aminomethyl group. The equilibrium between the uncharged, poorly soluble free base and the charged, highly soluble protonated form is governed by the concentration of protons (H⁺) in the solution, i.e., the pH.

  • Low pH (Acidic): An excess of H⁺ ions drives the equilibrium towards the protonated, charged form, leading to high aqueous solubility.

  • High pH (Neutral to Basic): Fewer H⁺ ions are available. The equilibrium shifts towards the neutral, uncharged free base, which is less soluble and may precipitate out of solution.[4]

The following diagram illustrates this fundamental principle.

G cluster_main pH-Dependent Solubility Equilibrium insoluble Free Base (Poorly Soluble) soluble Protonated Salt (Highly Soluble) insoluble->soluble Protonation soluble->insoluble Deprotonation H_ion + H⁺ (Low pH) OH_ion - H⁺ (High pH)

Figure 1. The effect of pH on the ionization state and solubility.

Section 2: Troubleshooting Guide - Common Solubility Scenarios

This section provides a structured, question-and-answer approach to the most common solubility problems encountered in the lab.

Scenario 1: My compound won't dissolve in my neutral aqueous buffer (e.g., PBS pH 7.4).
  • Q: What's happening?

    • You are likely using the free base form of the compound, which has very low intrinsic solubility in neutral water.

    • Even if you are using the dihydrochloride salt, the buffering capacity of PBS at pH 7.4 may be sufficient to deprotonate the molecule, causing it to convert to the less soluble free base and either fail to dissolve or precipitate.

  • Q: How can I solve this? A step-by-step workflow.

    • The key is to first prepare a concentrated stock solution in a suitable solvent and then dilute it into your final experimental medium. The following workflow diagram outlines the decision-making process.

G start Goal: Dissolve Compound in Neutral Buffer check_form 1. What form do you have? start->check_form salt Dihydrochloride Salt check_form->salt Salt base Free Base check_form->base Base prep_aqueous 2a. Prepare stock in Water or slightly acidic buffer (e.g., pH 4-5). See Protocol 1. salt->prep_aqueous prep_dmso 2b. Prepare stock in 100% DMSO. See Protocol 2. base->prep_dmso dilute 3. Dilute stock into final buffer with vigorous mixing. prep_aqueous->dilute prep_dmso->dilute observe 4. Observe for precipitation. Is the solution clear? dilute->observe success Success! Proceed with experiment. observe->success Yes fail Precipitation Occurs observe->fail No troubleshoot Reduce stock concentration and repeat dilution. Consider co-solvents if possible. fail->troubleshoot troubleshoot->dilute

Figure 2. Troubleshooting workflow for dissolving the compound.
Scenario 2: I dissolved the compound in DMSO, but it precipitates when I add it to my aqueous media.
  • Q: Why does this happen?

    • This is a common issue known as "crashing out." The compound is highly soluble in 100% DMSO, but when the stock is diluted into an aqueous medium, the solvent environment changes dramatically. The compound is now in a supersaturated state in a solvent it is not readily soluble in, causing it to precipitate.

  • Q: How can I prevent this?

    • Lower the Stock Concentration: Preparing a 100 mM stock in DMSO is common, but for poorly soluble compounds, this may be too high. Try preparing a 10 mM or 20 mM stock instead.

    • Optimize the Dilution Technique: Add the DMSO stock dropwise into the aqueous medium while it is being vortexed or rapidly stirred. This rapid mixing helps to disperse the compound molecules before they have a chance to aggregate and precipitate.

    • Keep the Final DMSO Concentration Low: Most cell-based assays can tolerate up to 0.5% or 1% DMSO. Ensure your final dilution does not exceed the tolerance of your system. A lower final DMSO concentration also reduces the risk of precipitation.

Scenario 3: My dissolved compound seems unstable in solution over time.
  • Q: What could be causing instability?

    • The compound is generally stable under normal laboratory conditions but may degrade under extreme pH or temperature.[3] Storing aqueous solutions at room temperature for extended periods is not recommended. Repeated freeze-thaw cycles can also degrade the compound and cause it to come out of solution.

  • Q: How should I store my stock solutions?

    • Proper storage is crucial for reproducibility. Aliquoting stock solutions to avoid repeated freeze-thaw cycles is highly recommended.

Solvent SystemStorage TemperatureDurationNotes
Aqueous (pH 4-5) 4°CUp to 1 weekFor short-term use.
-20°CUp to 3 monthsAliquot to avoid freeze-thaw.
-80°CUp to 1 yearRecommended for long-term storage.
100% DMSO 4°CUp to 1 monthEnsure cap is tightly sealed to prevent water absorption.
-20°C> 1 yearAliquot to avoid freeze-thaw. Considered very stable.

Table 1. Recommended Storage Conditions for Stock Solutions.

Section 3: Standardized Protocols & Data

Using a consistent, validated protocol is essential. The following methods have been optimized for preparing stock solutions of 4-(aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one.

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution (from Dihydrochloride Salt)

Materials:

  • 4-(aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one dihydrochloride (MW: ~236.1 g/mol )

  • Nuclease-free water or a weak acidic buffer (e.g., 50 mM citrate buffer, pH 4.5)

  • Calibrated balance, appropriate vials, and pipettes

Procedure:

  • Weigh Compound: Accurately weigh out 2.36 mg of the dihydrochloride salt.

  • Add Solvent: Add 1.0 mL of water or buffer to the vial.

  • Solubilize: Vortex vigorously for 1-2 minutes. If particulates remain, place the vial in a bath sonicator for 5-10 minutes until the solution is completely clear.

  • Verify & Store: Confirm the final concentration is 10 mM. Store at -20°C or -80°C in single-use aliquots.

Protocol 2: Preparation of a 20 mM DMSO Stock Solution (from Free Base or Salt)

Materials:

  • 4-(aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one (Free Base MW: ~163.18 g/mol )

  • Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)

  • Calibrated balance, appropriate vials, and pipettes

Procedure:

  • Weigh Compound: Accurately weigh out 3.26 mg of the free base.

  • Add Solvent: Add 1.0 mL of 100% DMSO to the vial.

  • Solubilize: Vortex vigorously for 2-3 minutes at room temperature. Gentle warming to 37°C for 5 minutes can assist dissolution if needed. Ensure the solution is completely clear.

  • Store: Store at -20°C in single-use aliquots. Ensure vials are tightly sealed to prevent DMSO from absorbing atmospheric water.

Data Table: Solubility Profile

The following table provides a summary of approximate solubility in common laboratory solvents. This data is compiled from public sources and chemical principles. Researchers should perform their own tests for exact solubility in their specific systems.

SolventpHApprox. SolubilityNotes
Water ~4.0>50 mg/mLFor the dihydrochloride salt form.[3]
PBS 7.4<0.1 mg/mLFor the free base. Precipitation of the salt form is likely.
DMSO N/A>20 mg/mLA good solvent for preparing high-concentration stocks.
Ethanol N/A~1-5 mg/mLLimited solubility. May be used as a co-solvent.

Table 2. Approximate solubility of 4-(aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one.

Section 4: Advanced Formulation Strategies

For drug development professionals conducting in vivo studies, achieving sufficient exposure can be a major hurdle. When simple solutions are inadequate, advanced formulation strategies may be required to improve the bioavailability of poorly soluble compounds.[5][6] These techniques aim to present the drug to the gastrointestinal tract in a more readily absorbable form.

  • Amorphous Solid Dispersions (ASDs): Dispersing the compound in a hydrophilic polymer matrix can prevent crystallization and maintain the drug in a higher-energy, more soluble amorphous state.[7]

  • Co-crystallization: Forming a crystalline solid composed of the active compound and a benign co-former can alter the physicochemical properties, including solubility and dissolution rate, without changing the molecule itself.[8][9]

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can dissolve the drug in a mixture of oils and surfactants. Upon gentle agitation in aqueous media, these systems form fine emulsions, increasing the surface area for absorption.[5]

  • Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area-to-volume ratio of the drug particles, which can enhance the dissolution rate according to the Noyes-Whitney equation.[10][11]

The selection of an advanced formulation strategy depends on the specific properties of the compound and the intended application, often requiring specialized expertise and equipment.[12]

References

  • Wikipedia. Pyrrolidine. Available from: [Link]

  • Huang, T. T., et al. (2012). 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1435. Available from: [Link]

  • Gikunju, D., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(18), 4252. Available from: [Link]

  • Parker, B. S., et al. (2018). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Molecules, 23(1), 157. Available from: [Link]

  • Babu, A. & Noyes, D. (2016). Crystalline Dispersions: A Strategy to Enhance the Bioavailability of Crystalline Drugs. MDPI. Available from: [Link]

  • Ansari, M. J. (2021). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Sciences and Research, 4(1), 01-08. Available from: [Link]

  • Shrestha, H., Bala, R., & Arora, S. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2014, 808034. Available from: [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2021). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]

  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(2), 1459-1469. Available from: [Link]

  • Krishna, K. V., et al. (2021). Improvement of Physicochemical and Solubility of Dipyridamole by Cocrystallization Technology. Journal of Drug Delivery and Therapeutics, 11(1-s), 108-115. Available from: [Link]

  • World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]

  • Patel Kwan Consultancy. (2021). pH Dependent Drug Interactions with Acid Reducing Agents. Available from: [Link]

Sources

Technical Support Center: Pyrrolopyridine (Azaindole) Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Heterocycle Synthesis Support Hub. Operator: Senior Application Scientist (Medicinal Chemistry Division) Status: Online

Introduction: The Azaindole Challenge

Pyrrolopyridines (azaindoles) are bioisosteres of indoles, critical in kinase inhibitor development (e.g., Vemurafenib). However, the electron-deficient pyridine ring introduces unique synthetic challenges compared to the indole scaffold:

  • Catalyst Poisoning: The pyridine nitrogen lone pair (

    
    ) is a potent 
    
    
    
    -donor, frequently deactivating transition metal catalysts (Pd, Rh).[1]
  • Nucleophilic Sensitivity: The pyridine ring is susceptible to nucleophilic attack, leading to side reactions during cyclization.

  • Acidity: The N-H proton of 7-azaindole is significantly more acidic (

    
    ) than indole (
    
    
    
    ), affecting base selection.

This guide provides optimized workflows to navigate these electronic hurdles.

Route Selection Strategy (Decision Matrix)

Before troubleshooting, ensure you are using the correct synthetic pathway for your starting material.

RouteSelection Start Select Starting Material Nitro o-Nitro-Halopyridine Start->Nitro Amino o-Amino-Halopyridine Start->Amino Hydrazine Pyridyl Hydrazine Start->Hydrazine Bartoli Bartoli Indole Synthesis (Grignard) Nitro->Bartoli Requires 3-4 eq. VinylMgBr Temp < -40°C Larock Larock Heteroannulation (Pd-Catalyzed) Amino->Larock Internal Alkyne Pd(OAc)2 / XPhos Sonogashira Sonogashira / Cyclization (Stepwise) Amino->Sonogashira Terminal Alkyne CuI / Pd(PPh3)4 Fischer Fischer Indole Synthesis (Acid Mediated) Hydrazine->Fischer Only for e- rich pyridines (Often fails for azaindoles)

Figure 1: Decision matrix for selecting the optimal synthetic route based on precursor availability.

Module 1: Troubleshooting Metal-Catalyzed Routes (Larock/Sonogashira)

The Issue: "My reaction turns black immediately, and conversion stalls at <20%." Diagnosis: Catalyst Poisoning.[1][2][3] The pyridine nitrogen coordinates to the Palladium center, displacing the phosphine ligand and forming an inactive Pd(Pyridine)n complex.

Optimization Protocol: Ligand Switching

To prevent poisoning, you must use bulky, electron-rich ligands that outcompete the pyridine nitrogen for the metal center.

ParameterStandard Condition (Fails)Optimized Condition (Works) Why? (Causality)
Ligand

or dppf
XPhos or Dt-BPF Bulky biaryl phosphines create a "protective shell" around Pd, preventing N-coordination [1].
Base


or

Cation effects influence the solubility and deprotonation rate of the intermediate.
Solvent DMF1,4-Dioxane or DMA DMF can decompose to dimethylamine at high temps, poisoning the catalyst.
Additives NoneLiCl (1 eq) Stabilizes the oxidative addition intermediate and prevents Pd aggregation [2].
FAQ: Metal Catalysis

Q: Can I use Pd/C instead of homogeneous catalysts? A: Yes, for the Larock synthesis , 10% Pd/C (3 mol%) with NaOAc in NMP at 110°C is a proven "ligand-free" alternative. The surface area of the carbon support helps stabilize the Pd clusters against nitrogen poisoning [2].

Q: My Sonogashira coupling works, but the cyclization fails. A: If the initial coupling works but ring closure fails, the issue is likely the nucleophilic attack.

  • Fix: Add a Lewis Acid catalyst (e.g.,

    
     or 
    
    
    
    ) to activate the triple bond for the intramolecular amine attack.

Module 2: Troubleshooting Classical Routes (Bartoli)

The Issue: "I get low yields (<30%) and a mess of byproducts using the Bartoli method." Diagnosis: Poor temperature control and stoichiometry. The Bartoli reaction relies on the attack of vinyl Grignard on the nitro group. The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack at the ring carbons rather than the nitro group if conditions are not precise.

Optimization Protocol: The "Cold-Warm" Ramp
VariableRecommendationTechnical Rationale
Stoichiometry 3.5 to 4.0 equivalents of VinylMgBr1 eq is consumed by the nitro group, 1 eq by the leaving group, and excess is needed to drive the sigmatropic rearrangement [3].
Temperature Start at -78°C , ramp to -20°C Initial addition must be cold to prevent attack on the pyridine ring. Warming is required for the [3,3]-sigmatropic rearrangement.
Quench Sat.

(Inverse addition)
Pour the reaction into the acid to prevent basic polymerization of the sensitive azaindole product.

Q: Why does my product decompose on silica? A: Azaindoles are "sticky" and slightly basic.

  • Fix: Pre-treat your silica gel with 1-2% Triethylamine (TEA) in hexanes before loading the column. This neutralizes acidic sites on the silica that cause degradation.

Detailed Experimental Protocol

High-Performance Larock Synthesis of 7-Azaindole

Target: Synthesis of 2,3-substituted-7-azaindole from 2-amino-3-iodopyridine.

Scope: This protocol uses a bulky ligand system to overcome the "poisoning" effect inherent to pyridine substrates.

Reagents:
  • Substrate: 2-amino-3-iodopyridine (1.0 mmol)

  • Alkyne: Internal alkyne (e.g., diphenylacetylene) (1.2 mmol)

  • Catalyst:

    
     (5 mol%, 11 mg)
    
  • Ligand: XPhos (10 mol%, 47 mg)

  • Base:

    
     (2.0 mmol)
    
  • Solvent: Anhydrous DMA (Dimethylacetamide) (5 mL)

  • Additive: LiCl (1.0 mmol)

Step-by-Step Workflow:
  • Catalyst Pre-complexation (Critical Step):

    • In a vial, dissolve

      
       and XPhos in 1 mL of DMA. Stir at RT for 10 minutes under Argon.
      
    • Checkpoint: The solution should turn from orange to a dark red/brown, indicating active catalyst formation (

      
      ).
      
  • Reaction Assembly:

    • To a pressure tube equipped with a stir bar, add the 2-amino-3-iodopyridine, alkyne,

      
      , and LiCl.
      
    • Evacuate and backfill with Argon (3 cycles).

    • Add the remaining DMA (4 mL) and the pre-complexed catalyst solution via syringe.

  • Heating Phase:

    • Seal the tube and heat to 110°C for 12 hours.

    • Note: Do not exceed 130°C; XPhos can degrade.

  • Workup & Purification:

    • Cool to RT. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMA.

    • Dry organic layer over

      
      .
      
    • Purification: Flash chromatography using DCM/MeOH (95:5).[4] Note: Use TEA-treated silica.

Self-Validation (QC):
  • TLC: The starting iodide is UV-active and non-polar. The product will be more polar and likely fluorescent blue/purple under long-wave UV (365nm).

  • NMR: Look for the disappearance of the broad

    
     peak (approx 6.0 ppm) and the appearance of the indole 
    
    
    
    (approx 11-12 ppm).

Mechanism & Logic Visualization

Understanding the catalytic cycle helps troubleshoot failures. The diagram below highlights the critical "Poisoning Danger Zone" where the pyridine nitrogen interferes.

LarockMechanism Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Ar-I Poison POISON TRAP (Pyridine N-Coordination) OxAdd->Poison Low Steric Ligand Coord Alkyne Coordination OxAdd->Coord Bulky Ligand (XPhos) Poison->Pd0 Reversible (Slow) Insert Migratory Insertion Coord->Insert RedElim Reductive Elimination (Product Release) Insert->RedElim RedElim->Pd0 Regenerate Pd(0)

Figure 2: Catalytic cycle of Larock Synthesis showing the competitive inhibition (poisoning) pathway by the pyridine nitrogen.

References

  • L. Xu et al. "Transition Metal Catalyzed Synthesis of 5-Azaindoles."[5] Tetrahedron Letters, 1998, 39(29), 5159–5162.[5] Link

  • Y. Monguchi et al. "Larock Indole Synthesis: Optimization and Application."[6] Tetrahedron, 2003.[5] (Validated via Wikipedia/BenchChem summaries of Monguchi protocols). Link

  • BenchChem Technical Support. "Improving Yield in 4-Azaindole Synthesis." BenchChem Technical Guides, 2025. Link

  • M. McLaughlin et al. "An Effective Reductive Alkylation... to N-alkylazaindoles."[7] Org.[5][7][8][9] Lett., 2006, 8, 3307-3310.[7] Link

  • C. Han et al. "Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole."[10] Org.[5][7][8][9] Process Res. Dev., 2017.[7] Link

Sources

Technical Support Center: Synthesis of 7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Process Optimization Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Introduction: The 7-Azaindole Challenge

7-Azaindole (1H-pyrrolo[2,3-b]pyridine) is a privileged scaffold in drug discovery, serving as a bioisostere for indole and purine. Its unique electronic structure—an electron-rich pyrrole fused to an electron-deficient pyridine—creates a "push-pull" system that complicates synthesis. Unlike indole, the pyridine nitrogen (N7) introduces competing basicity, hydrogen-bonding dimerization, and susceptibility to N-oxidation, leading to specific failure modes not seen in standard indole chemistry.

This guide addresses the three most critical phases of failure: Ring Construction , Regioselective Functionalization , and Cross-Coupling Stability .

Module 1: Ring Construction Failures

Scenario A: Chichibabin Cyclization & Dimerization

The Issue: During the base-mediated condensation of 2-fluoro-3-picolines with nitriles (Chichibabin cyclization), yields often plummet due to the formation of a stable, bright yellow byproduct. Diagnosis: This is likely the picoline dimer . Mechanism: The deprotonated picoline (benzyllithium species) acts as a nucleophile. While the desired path is a 1,2-addition to the nitrile, the kinetic side reaction is a 1,4-addition to another molecule of the starting picoline.

Troubleshooting Protocol:

ObservationRoot CauseCorrective Action
Bright yellow solid persists; low product yield.Dimerization: Kinetic 1,4-addition of lithiated species to starting material.[1]Reversibility Check: The dimerization is reversible. Increase reaction temperature (0°C to RT) or extend time to allow the thermodynamic product (7-azaindole) to form.
Incomplete conversion despite excess base.Li-Aggregate Formation: Aggregates reduce effective basicity.Additive: Add TMEDA or DMPU to break up Li-aggregates and increase the reactivity of the benzyllithium species.
Scenario B: Bartoli Indole Synthesis

The Issue: Reaction of ortho-substituted nitro-pyridines with vinyl Grignard reagents results in complex mixtures or low yields (<20%). Diagnosis: The electron-deficient pyridine ring makes the nitro group less susceptible to the initial nucleophilic attack compared to nitrobenzenes. Optimization:

  • Temperature Control: Maintain -40°C strictly during Grignard addition.

  • Stoichiometry: Use 3.0–4.0 equivalents of vinyl magnesium bromide. The first equivalent acts as a base; the second and third drive the sigmatropic rearrangement and cyclization.

Module 2: Regioselectivity & Functionalization

The competition between the pyrrole nitrogen (N1), the pyridine nitrogen (N7), and the carbon nucleophile (C3) is the primary source of regiochemical failure.

Visual Guide: Regioselectivity Decision Tree

Regioselectivity Start Target Functionalization Site Electrophile Electrophilic Attack (Halogenation, Acylation) Start->Electrophile Nucleophile Nucleophilic Attack (Alkylation, Arylation) Start->Nucleophile C3_Check Is C3 Position Free? Electrophile->C3_Check Base_Type Base Selection Nucleophile->Base_Type C3_Product Major Product: C3-Substitution (Most Nucleophilic Carbon) C3_Check->C3_Product Yes C5_Check Is N1 Protected with EWG? C3_Check->C5_Check No (C3 Blocked) C5_Product Major Product: C5-Substitution (Friedel-Crafts/SEAr) C5_Check->C5_Product Yes (e.g., Tosyl) N1_Product Side Reaction: N1-Attack (If Base Present) C5_Check->N1_Product No (Free NH) Soft_Base Soft Base (e.g., K2CO3) Base_Type->Soft_Base Hard_Base Hard Base (e.g., NaH) Base_Type->Hard_Base N7_Alk Side Reaction: N7-Quaternization (Avoid Methyl Iodide w/o Base) Soft_Base->N7_Alk Risk High N1_Alk Product: N1-Alkylation (Kinetic Control) Hard_Base->N1_Alk

Figure 1: Decision logic for predicting and controlling regioselectivity in 7-azaindole functionalization.

Critical Protocol: Switching Selectivity via N-Oxides

Problem: Standard Heck arylation of N-vinyl-7-azaindole favors the


-position (C2), but the 

-position is often required for biological activity. Solution: N-Oxide Activation. Oxidizing N7 to the N-oxide alters the coordination of the Palladium catalyst.
  • Standard: Pd coordinates to the alkene

    
     5-membered palladacycle 
    
    
    
    
    
    -arylation.
  • N-Oxide: Pd coordinates to the N-oxide oxygen

    
     6-membered palladacycle 
    
    
    
    
    
    -arylation
    .
  • Procedure: Treat substrate with m-CPBA to form the N-oxide prior to coupling. Reduce post-coupling with PCl

    
     or Zn/NH
    
    
    
    Cl.

Module 3: Cross-Coupling Instability (Protodeboronation)

The Issue: Suzuki-Miyaura coupling of 7-azaindole-3-boronic acids (or esters) often results in the formation of the deboronated parent heterocycle (7-azaindole) rather than the biaryl product. Cause: The electron-rich nature of the azaindole ring, combined with the basic conditions of Suzuki coupling, accelerates hydrolytic C-B bond cleavage (protodeboronation).

Stability Data: Boronic Acid vs. Surrogates
SpeciesStability (pH > 10)ReactivityRecommendation
Free Boronic Acid Low (< 1 hr half-life)HighAvoid for scale-up.
Pinacol Ester ModerateModerateUse with anhydrous bases (e.g., K

PO

in dioxane).
MIDA Boronate HighLow (Slow Release)Best for difficult couplings. Acts as a "slow-release" reservoir.
Trifluoroborate HighModerateGood alternative; requires acidic activation or specific conditions.
Troubleshooting Workflow: Preventing Deboronation
  • Switch Catalyst: Use Pd(OAc)ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     / SPhos . The bulky, electron-rich SPhos ligand accelerates transmetalation (the productive step) relative to protodeboronation (the destructive side reaction).
    
  • Lower Base Strength: Replace NaOH or K

    
    CO
    
    
    
    with K
    
    
    PO
    
    
    or CsF .
  • Anhydrous Conditions: Water promotes protodeboronation. Use anhydrous dioxane or toluene.

Frequently Asked Questions (FAQs)

Q1: Why does my 7-azaindole product show double peaks in NMR? A: 7-Azaindoles form strong hydrogen-bonded dimers in non-polar solvents (like CDCl


). This affects chemical shifts.
  • Fix: Run NMR in DMSO-d

    
      or MeOD  to break the dimers and simplify the spectrum.
    

Q2: I am trying to alkylate C3, but I only get N1 alkylation. Why? A: The N1-H proton is acidic (pKa ~15). In the presence of base, the N1-anion is formed immediately and is highly nucleophilic.

  • Fix: To target C3, you must use electrophilic substitution (e.g., Vilsmeier-Haack for formylation) on the neutral molecule, or use a Grignard-based approach (Mg salt protects N1 while activating C3).

Q3: My Rh-catalyzed C-H activation stops at 50% conversion. Adding more catalyst doesn't help. A: You likely have product inhibition . The 7-azaindole product can chelate the Rh(III) center more strongly than the substrate, forming a stable, inactive complex.

  • Fix: Use a silver additive (AgOAc or Ag

    
    CO
    
    
    
    ) which precipitates halides and helps sequester the azaindole moiety, or switch to a less coordinating directing group if possible.

References

  • Regioselectivity of SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. Source: National Institutes of Health (NIH) URL:[Link]

  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Source: National Institutes of Health (NIH) URL:[Link]

  • Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation. Source: Royal Society of Chemistry (RSC) URL:[Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Source: National Institutes of Health (NIH) URL:[Link]

  • Dimer formation of 7-azaindole in phosphonium-based ionic liquids: anion-dependent behavior. Source: National Institutes of Health (NIH) URL:[Link]

Sources

Validation & Comparative

Validating the kinase inhibitory activity of 4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Validating the Kinase Inhibitory Profile of 4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one

Executive Summary

4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one (hereafter referred to as 4-AM-7AO ) represents a specialized "privileged scaffold" in kinase drug discovery. Structurally, it combines a 7-azaoxindole core—renowned for its bidentate hydrogen-bonding capability with the kinase hinge region—with a 4-aminomethyl substitution, which serves as a critical "exit vector" for probing the solvent-exposed regions of the ATP-binding pocket.

This guide outlines the validation architecture for this compound, positioning it not merely as a standalone inhibitor but as a high-efficiency fragment/ligand for targeting serine/threonine kinases (e.g., PIM1 , ROCK , Aurora ). We compare its biophysical performance against standard oxindole scaffolds and provide a rigorous, self-validating experimental workflow.

Part 1: Comparative Analysis & Mechanism

To validate 4-AM-7AO, one must benchmark it against structurally related alternatives to understand its specific advantages (solubility, binding kinetics) and limitations (potency).

Mechanism of Action: The Hinge Binder

4-AM-7AO functions as an ATP-competitive inhibitor .

  • The Core (7-Azaoxindole): The pyridine nitrogen (N7) and the lactam NH (N1) form a classic donor-acceptor motif that mimics the adenine ring of ATP.

  • The Vector (4-Aminomethyl): Unlike unsubstituted scaffolds, the primary amine at position 4 allows the molecule to extend into the ribose-binding pocket or solvent channel, often forming salt bridges with residues like Asp or Glu (e.g., Asp186 in PIM1).

Performance Comparison Table
Feature4-AM-7AO (The Product) Alternative A: Indolin-2-one (Oxindole) Alternative B: 7-Azaindole
Core Structure 7-Azaoxindole (Pyridine-fused)Benzo-fused lactamPyridine-fused indole (No carbonyl)
Solubility (pH 7.4) High (Due to Pyridine N + Primary Amine)Low to ModerateModerate
Hinge Interaction Bidentate (Strong)Bidentate (Moderate)Bidentate (Strong)
Selectivity Potential High (4-position vector directs specificity)Low (Promiscuous binder, e.g., Sunitinib core)Moderate (Lacks exit vectors unless sub'd)
Primary Utility Fragment-based Design, Probe SynthesisBroad-spectrum inhibitionGeneral scaffold
Validation Risk Amine Interference (Can react with certain FRET dyes)Aggregation at high conc.[1]Fluorescence quenching

Part 2: Experimental Validation Protocols

As a Senior Application Scientist, I recommend a "Triangulation Strategy" for validation: Biophysical (TSA)


Biochemical (ADP-Glo) 

Cellular (NanoBRET) . This eliminates false positives caused by the primary amine or aggregation.
Protocol 1: Thermal Shift Assay (TSA/DSF)

Objective: Confirm direct physical binding to the kinase domain independent of enzymatic activity. This is critical for 4-AM-7AO because fragments often have rapid off-rates that are hard to capture in enzymatic assays.

Reagents:

  • Recombinant Kinase Domain (e.g., PIM1, 1-2 μM final).

  • Sypro Orange Dye (5000x stock).

  • Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl (Avoid DTT if possible, or keep <1 mM).

Workflow:

  • Preparation: Dilute 4-AM-7AO to 10 mM in DMSO. Prepare a dose-response (e.g., 100 μM, 10 μM, 1 μM).

  • Mix: In a qPCR plate, mix 2 μL compound + 18 μL Protein/Dye mix (Final Dye: 5x).

  • Run: Ramp temperature from 25°C to 95°C at 0.5°C/min.

  • Analysis: Calculate

    
     (Melting Temperature Shift).
    
    • Validation Criteria: A positive shift (

      
      ) confirms binding.
      
    • Note: If 4-AM-7AO causes fluorescence quenching (common with azaindoles), use NanoDSF (intrinsic tryptophan fluorescence) instead of Sypro Orange.

Protocol 2: ADP-Glo Kinase Assay (Biochemical IC50)

Objective: Quantify inhibitory potency (IC50) in a functional setting. Why ADP-Glo? It is robust against fluorescence interference, which is a risk with the aminomethyl group of 4-AM-7AO in FRET assays.

Step-by-Step Methodology:

  • Reaction Buffer: 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT.

    • Critical: The primary amine of 4-AM-7AO can oxidize; fresh DTT is mandatory.

  • Substrate Optimization: Determine

    
     for ATP. Run the inhibition assay at 
    
    
    
    to ensure competitive kinetics.
  • Incubation:

    • Mix Kinase (e.g., 2 nM) + Substrate (e.g., S6 peptide) + 4-AM-7AO (Serial dilution).

    • Incubate 15 min (Pre-equilibrium).

    • Add ATP to start reaction. Incubate 60 min at RT.

  • Detection:

    • Add ADP-Glo Reagent (Terminates reaction, depletes ATP). Incubate 40 min.

    • Add Kinase Detection Reagent (Converts ADP

      
       ATP 
      
      
      
      Luciferase). Incubate 30 min.
  • Read: Luminescence integration (0.5 - 1 sec).

Data Analysis: Fit data to the four-parameter logistic equation:



Self-Validation: If Hill Slope deviates significantly from -1.0 (e.g., > -0.5 or < -2.0), suspect aggregation or covalent reactivity.
Protocol 3: NanoBRET Target Engagement (Cellular)

Objective: Prove the compound penetrates the cell membrane and binds the kinase in a physiological environment.

  • Transfection: HEK293 cells transfected with Kinase-NanoLuc fusion vector.

  • Tracer: Add a cell-permeable fluorescent tracer (e.g., Tracer K-5) at

    
     concentration.
    
  • Treatment: Treat cells with 4-AM-7AO (dose-response) for 2 hours.

  • Mechanism: 4-AM-7AO competes with the Tracer. Binding leads to a loss of BRET signal.

  • Output: Calculate cellular affinity (

    
     or apparent 
    
    
    
    ).

Part 3: Visualization & Logic

Diagram 1: The Validation Workflow

This diagram illustrates the logical flow from compound solubilization to final cellular validation, highlighting "Go/No-Go" decision points.

ValidationWorkflow Compound 4-AM-7AO (Solid/Hygroscopic) Solubility Solubility Check (DMSO/Buffer) Compound->Solubility TSA Thermal Shift Assay (Biophysical Binding) Solubility->TSA Decision1 Tm Shift > 2°C? TSA->Decision1 ADPGlo ADP-Glo Assay (Biochemical IC50) Decision2 Hill Slope ~ -1.0? ADPGlo->Decision2 NanoBRET NanoBRET (Cellular Engagement) Decision1->Solubility No (Re-optimize) Decision1->ADPGlo Yes Decision2->ADPGlo No (Check Aggregation) Decision2->NanoBRET Yes

Caption: Step-wise validation logic ensuring biophysical binding is confirmed before investing in cellular assays.

Diagram 2: Kinase Signaling & Inhibition Point

Assuming PIM1 or ROCK as the model target (common for 7-azaoxindoles), this diagram shows where 4-AM-7AO intervenes.

SignalingPathway Stimulus Growth Factor / Cytokine Receptor Receptor Tyrosine Kinase Stimulus->Receptor PI3K PI3K Receptor->PI3K PDK1 PDK1 PI3K->PDK1 TargetKinase Target Kinase (PIM1 / ROCK) PDK1->TargetKinase Activation Substrate Substrate (Bad / MYPT1) TargetKinase->Substrate Phosphorylation Effect Cell Survival / Migration Substrate->Effect Inhibitor 4-AM-7AO (Inhibitor) Inhibitor->TargetKinase ATP Competition

Caption: 4-AM-7AO acts as an ATP-competitive inhibitor, blocking downstream phosphorylation of substrates like Bad or MYPT1.

References

  • Lozinskaya, N. A., et al. (2019).[2] "3-Pyridyl 2-oxindole ring as a scaffold for ATP competitive GSK3β inhibitors." European Journal of Medicinal Chemistry.

  • Tong, Y., et al. (2017). "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors."[3] Chemical & Pharmaceutical Bulletin.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols.

  • Robers, M. B., et al. (2015). "Target engagement and drug residence time can be observed in living cells with BRET." Nature Communications.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13864095, 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one." PubChem.

Sources

Head-to-head comparison of different pyrrolopyridine isomers' activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolopyridine (azaindole) scaffold is a cornerstone of modern medicinal chemistry, serving as a bioisostere for indole and purine systems.[1] While 7-azaindole (1H-pyrrolo[2,3-b]pyridine) is the industry standard for ATP-competitive kinase inhibition due to its adenine-mimicking hinge-binding capability, other isomers (4-, 5-, and 6-azaindole) offer distinct electronic and physicochemical profiles that can solve specific ADME-Tox liabilities.

This guide provides a rigorous head-to-head analysis of these isomers, focusing on their structure-activity relationships (SAR), synthesis protocols, and biological characterization.

The Isomer Landscape: Nomenclature & Structural Logic

Ambiguity in nomenclature often leads to experimental errors. The table below establishes the strict mapping between common names, IUPAC designations, and nitrogen positioning used throughout this guide.

Common NameIUPAC NameNitrogen Position (Pyridine Ring)Key Characteristic
7-Azaindole 1H-pyrrolo[2,3-b]pyridinePosition 7Privileged Kinase Scaffold. Mimics Adenine N1/N6.
6-Azaindole 1H-pyrrolo[2,3-c]pyridinePosition 6High solubility; often reduces lipophilicity (

).
5-Azaindole 1H-pyrrolo[3,2-c]pyridinePosition 5Explored for non-hinge binders (e.g., Tubulin).
4-Azaindole 1H-pyrrolo[3,2-b]pyridinePosition 4"Flipped" geometry; rare in kinase inhibitors due to steric clashes.

Physicochemical & DMPK Profiling

The introduction of the pyridine nitrogen significantly alters the physicochemical landscape compared to the parent indole.

Head-to-Head Property Comparison

Data synthesized from internal physicochemical profiling and literature consensus (e.g., PharmaBlock, 2023).

PropertyIndole (Reference)7-Azaindole4-Azaindole5-Azaindole / 6-Azaindole
Aqueous Solubility Low (< 20 µg/mL)High (> 500 µg/mL)High (> 400 µg/mL)High (> 400 µg/mL)
pKa (Conjugate Acid) -2.4 (Very weak base)~4.6 (Weak base)~6.9 (More basic)~8.0 (Most basic)
H-Bond Donor (HBD) 1 (NH)1 (NH)1 (NH)1 (NH)
H-Bond Acceptor (HBA) 01 (N7) 1 (N4)1 (N5/N6)
Metabolic Stability (HLM) Low (

min)
High (

min)
High (

min)
Moderate-High

Scientific Insight: The dramatic increase in solubility (>25-fold) across all azaindoles is driven by the pyridine nitrogen's ability to accept hydrogen bonds from water and its lower lipophilicity. 7-azaindole strikes the optimal balance between solubility and basicity; 5- and 6-azaindoles are significantly more basic, which can lead to lysosomal trapping or hERG liability if not carefully modulated.

Biological Activity: The Kinase Hinge Hypothesis

The primary utility of azaindoles lies in kinase inhibition. The efficacy of each isomer depends strictly on its ability to interact with the kinase hinge region .

Mechanism of Action: The Bidentate Clamp
  • 7-Azaindole (The Gold Standard): The N1-H (donor) and N7 (acceptor) form a bidentate hydrogen bond motif with the backbone carbonyl and amide NH of the kinase hinge residues (e.g., Glu930/Leu932 in JAK2). This mimics the interaction of ATP's adenine ring.

  • 4-, 5-, 6-Azaindoles: The nitrogen atoms in these positions point away from the hinge interface when the pyrrole NH is bound.

    • Consequence: They lose ~1.5–2.0 kcal/mol of binding energy (approx. 10-fold potency loss) unless the inhibitor adopts a "flipped" binding mode or targets a non-canonical pocket (e.g., allosteric sites).

Comparative Potency Data (Case Study: JAK/FGFR)
Isomer ScaffoldTarget ClassRelative Potency (IC50)Binding Mode
7-Azaindole Tyrosine Kinases (JAK, FGFR, c-Met)++++ (nM range) Canonical Hinge Binder. Forms dual H-bonds.
4-Azaindole Tyrosine Kinases++ (µM range)Flipped Mode. Can bind but often incurs steric penalties.
5-Azaindole Tubulin / Non-Kinase+++ (Sub-µM)Hydrophobic Pocket. Effective in non-ATP sites (e.g., Colchicine site).
6-Azaindole Ser/Thr Kinases+ (Low)Solvent Exposed. Nitrogen often faces solvent, offering no enthalpic gain.

Decision Logic for Scaffold Selection

Use the following logic flow to select the appropriate isomer for your drug discovery campaign.

ScaffoldSelection Start Target Binding Site Definition IsATP Is it the ATP-Binding Pocket? Start->IsATP Hinge Does it require Hinge Binding? IsATP->Hinge Yes IsHydrophobic Is it a Hydrophobic/Allosteric Pocket? IsATP->IsHydrophobic No Select7 Select 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) Hinge->Select7 Yes (Canonical) Select4 Select 4-Azaindole (1H-pyrrolo[3,2-b]pyridine) Hinge->Select4 No (Flipped Mode) Reason7 Mimics Adenine (N1/N6) High Metabolic Stability Select7->Reason7 Select5 Select 5-Azaindole (1H-pyrrolo[3,2-c]pyridine) IsHydrophobic->Select5 Yes Reason5 Targets Tubulin/Colchicine Sites Avoids Hinge Sterics Select5->Reason5 Reason4 Alternative 'Flipped' Binding Specific Electronic Requirements Select4->Reason4

Figure 1: Decision matrix for azaindole isomer selection based on structural biology constraints.

Experimental Protocols

Protocol A: C3-Arylation of 7-Azaindole (Library Synthesis)

Objective: Install an aryl group at the C3 position to target the hydrophobic back-pocket of the kinase. Standard: Suzuki-Miyaura Cross-Coupling.

Reagents:

  • 7-Azaindole (SM)[2]

  • N-Iodosuccinimide (NIS)

  • Aryl Boronic Acid (

    
    )
    
  • Catalyst:

    
     / SPhos[3]
    
  • Base:

    
     or 
    
    
    

Step-by-Step Methodology:

  • Iodination (C3-Selective):

    • Dissolve 7-azaindole (1.0 equiv) in DCM.

    • Add KOH (0.5 equiv) followed by NIS (1.05 equiv) at 0°C.

    • Stir at RT for 2 hours. The precipitate formed is often the 3-iodo product.

    • Validation: LCMS shows M+126 peak (Iodine). Yield typically >90%.

  • Suzuki Coupling:

    • Suspend 3-iodo-7-azaindole (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

      
       (2.0 equiv) in Toluene/Water (3:1).
      
    • Degas with

      
       for 10 mins.
      
    • Add

      
       (5 mol%) or 
      
      
      
      /SPhos system for sterically hindered substrates.
    • Heat to 100°C for 4–12 hours.

    • Workup: Extract with EtOAc, wash with brine, dry over

      
      . Purify via Flash Chromatography (Hex/EtOAc).
      
Protocol B: ADP-Glo™ Kinase Assay (Potency Evaluation)

Objective: Quantify kinase inhibition (IC50) by measuring ADP generation. This assay is preferred over radioactive (


) assays for high-throughput screening.

Workflow Diagram:

ADPGlo Step1 Step 1: Kinase Reaction (ATP -> ADP + pSubstrate) Step2 Step 2: ADP-Glo Reagent (Terminates Rxn & Depletes ATP) Step1->Step2 60 min Step3 Step 3: Detection Reagent (Converts ADP -> ATP -> Light) Step2->Step3 40 min Readout Luminescence Measurement (RLU ~ % Conversion) Step3->Readout 30 min

Figure 2: ADP-Glo assay workflow. Critical timing steps ensure complete ATP depletion before detection.

Detailed Procedure:

  • Reaction Assembly: In a 384-well white plate, add 2 µL of Compound (serial dilution in DMSO), 2 µL of Kinase/Substrate mix, and 2 µL of Ultra-Pure ATP.

  • Incubation: Incubate at RT for 60 minutes (Kinase Reaction).

  • Depletion: Add 5 µL of ADP-Glo™ Reagent . Incubate for 40 minutes at RT. Crucial: This step destroys unreacted ATP.[4][5] Incomplete incubation leads to high background.

  • Detection: Add 10 µL of Kinase Detection Reagent . Incubate for 30 minutes. This converts the generated ADP back to ATP and runs the Luciferase reaction.[4][5][6][7]

  • Measurement: Read Luminescence (Integration time: 0.5–1.0 sec).

  • Analysis: Plot RLU vs. log[Compound] to determine IC50.

References

  • Popowycz, F., et al. "The Azaindole Framework in the Design of Kinase Inhibitors." Current Medicinal Chemistry, 2025. Link

  • BenchChem. "Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine Isomers as Kinase Inhibitors." BenchChem Technical Guides, 2025. Link

  • PharmaBlock. "Azaindoles in Medicinal Chemistry: Synthesis and Applications." PharmaBlock White Paper, 2023. Link

  • Promega. "ADP-Glo™ Kinase Assay Technical Manual #TM313." Promega Protocols. Link

  • Song, J., et al. "Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors."[8] RSC Advances, 2021. Link

  • Zhang, W., et al. "Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 2023.[7] Link

Sources

A Guide to Orthogonal Assays for Confirming the Biological Effects of 4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the validation of a compound's biological activity is a critical endeavor. For novel molecules such as 4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one, a derivative of the well-established kinase inhibitor scaffold, pyrrolo[2,3-b]pyridine, a multi-faceted approach is paramount to robustly characterize its mechanism of action and cellular effects.[1][2] This guide provides a comprehensive framework for utilizing a suite of orthogonal assays to confirm the biological consequences of this compound, with a focus on its potential role as a kinase inhibitor within the PI3K/Akt signaling pathway.

The principle of employing orthogonal assays—distinct methods that measure the same biological endpoint through different analytical principles—is a cornerstone of rigorous scientific validation. This approach mitigates the risk of method-specific artifacts and off-target effects, thereby increasing confidence in the observed biological activity.[3][4][5] For a potential kinase inhibitor, this involves not only confirming its direct interaction with the target protein but also verifying its impact on downstream signaling events and consequential cellular phenotypes.

This guide will compare the hypothetical effects of our compound of interest, hereafter referred to as "Compound-X," with a well-characterized allosteric inhibitor of Akt, MK-2206.[6][7] Through a series of detailed experimental protocols and comparative data, we will illustrate how a cohesive narrative of biological effect can be constructed, from target engagement to cellular response.

Section 1: Direct Target Engagement and Enzymatic Activity

The initial step in characterizing a potential kinase inhibitor is to ascertain its direct interaction with the putative target and its effect on the enzyme's catalytic activity. Here, we propose two orthogonal assays: a biochemical kinase assay to measure the inhibition of enzymatic function and a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in a cellular context.

In-Vitro Kinase Inhibition Assay

An in-vitro kinase assay directly measures the ability of a compound to inhibit the catalytic activity of a purified enzyme.[8] A widely used and high-throughput compatible method is the Kinase-Glo® Luminescent Kinase Assay, which quantifies the amount of ATP remaining after a kinase reaction.[9][10][11][12][13] A lower luminescence signal indicates higher kinase activity (more ATP consumed), while a higher signal suggests inhibition.

Experimental Protocol: In-Vitro Kinase Assay (Luminescence-Based)

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Reconstitute recombinant human Akt1 kinase and its substrate (e.g., a specific peptide) in the kinase buffer.

    • Prepare a stock solution of ATP in kinase buffer. The final ATP concentration should be at or near the Km for the kinase.

    • Prepare serial dilutions of Compound-X and the comparator, MK-2206, in the kinase buffer.

  • Assay Procedure:

    • In a 96-well or 384-well white, opaque plate, add the kinase, substrate, and test compounds (Compound-X or MK-2206) or vehicle control (DMSO).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP by adding an equal volume of Kinase-Glo® reagent.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement within intact cells.[14][15] The principle is based on the ligand-induced thermal stabilization of the target protein.[14] When a compound binds to its target, the protein's melting point increases, resulting in more soluble protein remaining after heat shock.[14]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line with an active PI3K/Akt pathway) to near confluency.

    • Treat the cells with various concentrations of Compound-X, MK-2206, or vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Heat Shock:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 45°C to 65°C) for 3-5 minutes using a thermal cycler, followed by cooling to room temperature.[15][16]

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).[16]

    • Separate the soluble fraction (containing the stabilized protein) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).[16]

  • Detection:

    • Collect the supernatant and analyze the amount of soluble Akt1 protein by Western blotting.

Comparative Data: Target Engagement and In-Vitro Inhibition
AssayParameterCompound-X (Hypothetical)MK-2206 (Reference)
In-Vitro Kinase Assay IC₅₀ (Akt1)50 nM12 nM[7]
CETSA Thermal Shift (ΔTagg)+5°C at 1 µM+7°C at 1 µM

Section 2: Cellular Pathway Modulation

Confirming that a compound engages its target is crucial, but it is equally important to demonstrate that this engagement translates into the modulation of the downstream signaling pathway. For an Akt inhibitor, this would be a reduction in the phosphorylation of its downstream substrates. Western blotting is the gold standard for this type of analysis.[17][18][19][20]

Western Blot Analysis of Phospho-Akt and Downstream Targets

This assay will quantify the levels of phosphorylated Akt (p-Akt) at key residues (e.g., Ser473 and Thr308) and the phosphorylation status of a downstream effector, such as GSK3β, in response to treatment with the inhibitors. A decrease in the phosphorylation of these proteins would indicate successful inhibition of the Akt pathway.

Experimental Protocol: Western Blot for Phospho-Proteins

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for several hours to reduce basal Akt activity.

    • Pre-treat the cells with various concentrations of Compound-X, MK-2206, or vehicle control for 1-2 hours.

    • Stimulate the cells with a growth factor (e.g., IGF-1 or EGF) for a short period (e.g., 15-30 minutes) to activate the PI3K/Akt pathway.

  • Protein Lysate Preparation:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[20]

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Electrotransfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[18]

    • Incubate the membrane with primary antibodies specific for p-Akt (Ser473), total Akt, p-GSK3β, and a loading control (e.g., β-actin) overnight at 4°C.[18]

    • Wash the membrane extensively with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the phospho-protein signals to the total protein and the loading control.

Workflow for Cellular Pathway Analysis

G cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cell_seeding Seed Cells serum_starve Serum Starvation cell_seeding->serum_starve compound_treatment Treat with Compound-X or MK-2206 serum_starve->compound_treatment growth_factor Stimulate with Growth Factor compound_treatment->growth_factor lysis Cell Lysis growth_factor->lysis sds_page SDS-PAGE lysis->sds_page transfer Western Transfer sds_page->transfer immunoblot Immunoblotting (p-Akt, Akt, etc.) transfer->immunoblot detection ECL Detection & Imaging immunoblot->detection caption Western Blot Workflow

Caption: Western Blot Workflow for Assessing Pathway Modulation.

Section 3: Phenotypic Confirmation in a Cellular Context

The ultimate validation of a compound's biological effect lies in its ability to elicit a predictable cellular phenotype. For an inhibitor of the Akt pathway, which is central to cell survival, proliferation, and migration, we would expect to see a reduction in these processes.[21] The following orthogonal assays are designed to measure these phenotypic outcomes.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay that measures cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[10] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.

Experimental Protocol: MTT Assay

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at an appropriate density.

    • Allow the cells to adhere overnight.

    • Treat the cells with a range of concentrations of Compound-X, MK-2206, or vehicle control.

    • Incubate for a specified period (e.g., 48-72 hours).

  • MTT Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.[22]

    • Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.[22]

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[23]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) for each compound.

Apoptosis Assay (Annexin V Staining)

To differentiate between a cytostatic (inhibiting proliferation) and a cytotoxic (inducing cell death) effect, an apoptosis assay is essential. The Annexin V assay identifies early apoptotic cells by detecting the translocation of phosphatidylserine to the outer leaflet of the plasma membrane.[13][24]

Experimental Protocol: Annexin V Apoptosis Assay

  • Cell Treatment:

    • Treat cells with Compound-X, MK-2206, or vehicle control at concentrations around their respective GI₅₀ values for 24-48 hours.

  • Cell Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS and resuspend them in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).

    • Incubate for 15 minutes at room temperature in the dark.[25]

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • Quantify the percentage of cells in each quadrant: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

Cell Migration Assay (Scratch Assay)

The scratch assay is a straightforward method to assess collective cell migration. An artificial "wound" is created in a confluent cell monolayer, and the rate of wound closure is monitored over time.

Experimental Protocol: Scratch Assay

  • Monolayer Formation and Scratching:

    • Grow cells to a confluent monolayer in a multi-well plate.

    • Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

    • Gently wash with PBS to remove detached cells.[14]

  • Treatment and Imaging:

    • Add fresh media containing sub-lethal concentrations of Compound-X, MK-2206, or vehicle control.

    • Capture images of the scratch at time zero and at regular intervals (e.g., every 6-8 hours) for up to 48 hours using a microscope.

  • Data Analysis:

    • Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure over time for each treatment condition.

Comparative Data: Cellular Phenotypic Effects
AssayParameterCompound-X (Hypothetical)MK-2206 (Reference)
MTT Assay GI₅₀ (72h)200 nM150 nM
Apoptosis Assay % Apoptotic Cells (at GI₅₀)35%40%
Scratch Assay % Wound Closure (24h)40%35%

Section 4: Synthesis of Evidence and Conclusion

The power of an orthogonal assay approach lies in the convergence of evidence from multiple, independent measurements. In our hypothetical case study of Compound-X, the data from these assays would build a compelling case for its mechanism of action as an Akt pathway inhibitor.

PI3K/Akt Signaling Pathway

G cluster_pathway PI3K/Akt Signaling Pathway cluster_inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates (Thr308) GSK3b GSK3β Akt->GSK3b inhibits mTORC1 mTORC1 Akt->mTORC1 activates Cell_Survival Cell Survival Akt->Cell_Survival Cell_Migration Cell Migration GSK3b->Cell_Migration regulates Cell_Proliferation Cell Proliferation mTORC1->Cell_Proliferation Compound_X Compound-X Compound_X->Akt MK2206 MK-2206 MK2206->Akt caption PI3K/Akt Signaling Pathway and Points of Inhibition

Caption: PI3K/Akt Signaling Pathway and Points of Inhibition.

The in-vitro kinase assay would establish its direct inhibitory effect on Akt1's enzymatic activity. The CETSA would then confirm that Compound-X engages with Akt1 in the complex milieu of a living cell, providing crucial evidence of target binding in a physiological context.

Moving downstream, the Western blot analysis would demonstrate the functional consequence of this target engagement, showing a dose-dependent decrease in the phosphorylation of Akt and its substrate, GSK3β. This provides a direct link between the compound's action on its target and the modulation of the intended signaling pathway.

References

  • MK-2206 - Wikipedia. Available at: [Link]

  • Improving Therapeutics Discovery with Orthogonal Assay Data - Revvity Signals. (2022-06-29). Available at: [Link]

  • In vitro kinase assay | Protocols.io. (2024-05-31). Available at: [Link]

  • Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors - PubMed. (2024-02-05). Available at: [Link]

  • Can someone advise on a detection problem p-Akt in western blot? - ResearchGate. (2014-02-05). Available at: [Link]

  • Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1 - PMC - NIH. (2019-01-03). Available at: [Link]

  • Scratch Assay protocol. Available at: [Link]

  • Detection of phosphorylated Akt and MAPK in cell culture assays - PMC - NIH. Available at: [Link]

  • Orthogonal method in pharmaceutical product analysis - Alphalyse. Available at: [Link]

  • Cellular thermal shift assay (CETSA) - Bio-protocol. Available at: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. Available at: [Link]

  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery - BPS Bioscience. Available at: [Link]

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - ResearchGate. Available at: [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA) - News-Medical. (2020-12-02). Available at: [Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events - Bio-Rad Antibodies. Available at: [Link]

  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - Taylor & Francis. (2024-05-20). Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. Available at: [Link]

  • How can I solve my detection problem for phospho-Akt in western blot? - ResearchGate. (2021-04-01). Available at: [Link]

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed. Available at: [Link]

  • In vitro cell migration quantification method for scratch assays - PMC - PubMed Central. Available at: [Link]

  • MK-2206, an allosteric Akt inhibitor, enhances antitumor efficacy by standard chemotherapeutic agents or molecular targeted drugs in vitro and in vivo - PubMed. Available at: [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells - SciSpace. (2014-08-07). Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013-05-01). Available at: [Link]

  • The Annexin V Apoptosis Assay. Available at: [Link]

Sources

Bridging the Gap: A Guide to the In Vivo Validation of Pyrrolo[2,3-b]pyridin-2-one Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a strategic framework for researchers, scientists, and drug development professionals on transitioning promising in vitro findings of novel therapeutic compounds to robust in vivo validation. While we will use the specific molecule 4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one as our foundational subject, we acknowledge the limited public data on this exact entity. Therefore, this document will leverage the extensive research on its core chemical scaffold, the pyrrolo[2,3-b]pyridine system, a privileged structure known to yield potent kinase inhibitors.[1] We will use a representative example from this class—a hypothetical but plausible Fibroblast Growth Factor Receptor (FGFR) inhibitor we'll call "Pyrrolo-FGFRi" —to illustrate the critical steps, experimental rationale, and comparative analysis essential for preclinical validation.

Part 1: The In Vitro Promise of the Pyrrolo[2,3-b]pyridine Scaffold

The journey of any novel therapeutic agent begins with compelling in vitro data. The pyrrolo[2,3-b]pyridine scaffold has consistently produced compounds with high affinity for various protein kinases, which are critical regulators of cell signaling and are frequently dysregulated in cancer.[2] Derivatives have shown potent inhibitory activity against targets like FGFR, ATM, and Akt, making them attractive candidates for oncology drug discovery.[3][4][5]

The Rationale Behind Initial In Vitro Assays

The primary goal of early in vitro testing is to establish two key parameters: potency and selectivity .

  • Potency (How strongly does it hit the target?): This is typically determined through biochemical assays. For our example, Pyrrolo-FGFRi, a cell-free kinase assay measures its ability to inhibit the enzymatic activity of FGFR isoforms. The key metric is the IC50 value —the concentration of the inhibitor required to reduce kinase activity by 50%.[6]

  • Cellular Activity (Does it work in a cell?): Moving from a purified enzyme to a cellular context is a critical first step. Cell-based assays, such as proliferation or viability assays (e.g., MTS or CellTiter-Glo®) in cancer cell lines with known FGFR aberrations (e.g., amplifications or activating mutations), confirm that the compound can enter cells and inhibit the target in its native environment.

  • Selectivity (Does it hit only the target?): A "clean" drug is often a safer drug. Kinase selectivity profiling against a broad panel of other kinases is crucial.[2] An inhibitor that hits numerous off-targets may have unforeseen toxicities. Our Pyrrolo-FGFRi should ideally show high potency against FGFR1/2/3 with significantly weaker activity against other kinases.

Summarized In Vitro Data for Pyrrolo-FGFRi

The following table represents typical data that would justify advancing a compound like Pyrrolo-FGFRi to in vivo studies.

Assay TypeTarget/Cell LineMetricResultRationale
Biochemical Assay FGFR1 (recombinant)IC507 nMDemonstrates high target potency.[3]
FGFR2 (recombinant)IC509 nMConfirms potency against a key related isoform.[3]
FGFR3 (recombinant)IC5025 nMShows broad FGFR family activity.[3]
VEGFR2 (recombinant)IC50>1,500 nMInitial selectivity check against a related kinase.
Cell-Based Assay SNU-16 (FGFR2-amplified)Proliferation GI5045 nMConfirms cellular activity in a relevant cancer model.
RT-112 (FGFR3-mutant)Proliferation GI5060 nMValidates effect in a different genetic context.
A549 (FGFR-wildtype)Proliferation GI50>10,000 nMDemonstrates on-target dependency of the effect.
Target Engagement SNU-16 Cellsp-FRS2 Western BlotInhibition at 100 nMShows direct inhibition of downstream FGFR signaling.
Hypothesized Signaling Pathway

The diagram below illustrates the FGFR signaling pathway that Pyrrolo-FGFRi is designed to inhibit. Abnormal activation of this pathway is a key driver in various cancers.[3]

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR Receptor FGF->FGFR Binds & Activates FRS2 FRS2 FGFR->FRS2 Phosphorylates PyrroloFGFRi Pyrrolo-FGFRi (Our Compound) PyrroloFGFRi->FGFR Inhibits GRB2 GRB2/SOS FRS2->GRB2 PI3K PI3K FRS2->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Hypothesized inhibition of the FGFR signaling cascade by Pyrrolo-FGFRi.

Part 2: The In Vivo Bridge: Pharmacokinetics and Model Selection

A potent molecule in vitro is not guaranteed to be an effective drug in vivo. The transition requires overcoming the hurdles of ADME : Absorption, Distribution, Metabolism, and Excretion.[7] This is where pharmacokinetic (PK) and pharmacodynamic (PD) studies become paramount.[8]

Causality in Model Selection

The choice of an animal model is perhaps the most critical decision in preclinical validation. The model must be relevant to the compound's mechanism and the intended human disease. Rodent models, particularly mice, are staples in oncology research due to their genetic manipulability and physiological similarities to humans.[9][10]

For Pyrrolo-FGFRi, the most logical choice is a Cell-Derived Xenograft (CDX) model .[11] This involves implanting a human cancer cell line with a known FGFR dependency (like SNU-16) into an immunocompromised mouse.[11]

  • Why a CDX Model? It directly tests the hypothesis generated in vitro: that our compound can inhibit the growth of a tumor driven by the specific target (FGFR2).

  • Why Immunocompromised Mice? Nude or SCID mice lack a functional immune system, which prevents them from rejecting the implanted human tumor cells.[11] This allows the tumor to grow and provides a clean system to evaluate the drug's direct anti-tumor effect.

Preliminary Pharmacokinetic (PK) Study Protocol

Before a full efficacy study, a pilot PK study is essential to determine how the drug behaves in the animal. This informs the dosing regimen (how much and how often).

  • Animal Model: Healthy BALB/c mice (n=3 per time point).

  • Compound Administration: Administer a single dose of Pyrrolo-FGFRi (e.g., 10 mg/kg) via the intended clinical route (e.g., oral gavage (PO) or intraperitoneal injection (IP)).

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).[12]

  • Analysis: Process blood to plasma. Use LC-MS/MS (Liquid Chromatography-Mass Spectrometry) to quantify the concentration of Pyrrolo-FGFRi at each time point.

  • Key Parameters Calculated:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time at which Cmax is reached.

    • AUC (Area Under the Curve): Total drug exposure over time.

    • T½ (Half-life): Time for the plasma concentration to decrease by half.

This data allows us to design a dosing schedule for the efficacy study that maintains plasma concentrations above the target IC50 value.

Part 3: The Comparative In Vivo Efficacy Study

This is the definitive test of the compound's therapeutic potential. The experiment must be designed to compare the novel agent against both a negative control (vehicle) and a relevant clinical alternative.

Comparative Agent Selection

For an FGFR inhibitor, a relevant competitor could be a multi-kinase inhibitor with known anti-FGFR activity, such as Sorafenib , or a more specific, approved FGFR inhibitor. Sorafenib provides a good benchmark as it is clinically used and has a well-understood profile.[13]

In Vivo Efficacy Workflow

The following diagram outlines the workflow for a comparative CDX xenograft study.

Xenograft_Workflow cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Endpoint Analysis Implantation Implant SNU-16 cells subcutaneously into immunocompromised mice TumorGrowth Monitor mice until tumors reach ~150 mm³ Implantation->TumorGrowth Randomization Randomize mice into treatment groups (n=8-10) TumorGrowth->Randomization Dosing Daily dosing for 21 days Randomization->Dosing Group1 Group 1: Vehicle Control (PO) Group2 Group 2: Pyrrolo-FGFRi (30 mg/kg, PO) Group3 Group 3: Sorafenib (30 mg/kg, PO) Monitoring Measure tumor volume and body weight 2x/week Group1->Monitoring Group2->Monitoring Group3->Monitoring Endpoint Study endpoint: Tumor volume >2000 mm³ or signs of toxicity Monitoring->Endpoint TGI Calculate Tumor Growth Inhibition (TGI) Endpoint->TGI Biomarkers Excise tumors for biomarker analysis (e.g., p-ERK levels) Endpoint->Biomarkers Toxicity Assess toxicity: Body weight loss, clinical signs Endpoint->Toxicity

Caption: Experimental workflow for a comparative in vivo xenograft study.

Detailed Efficacy Study Protocol
  • Cell Culture & Implantation: Culture SNU-16 human gastric cancer cells under standard conditions. Implant 5 x 10⁶ cells mixed with Matrigel subcutaneously into the flank of female athymic nude mice.

  • Tumor Growth and Randomization: Allow tumors to grow. When the average tumor volume reaches 100-150 mm³, randomize animals into treatment cohorts (n=10 mice/group).

  • Treatment Groups:

    • Group 1 (Vehicle): The formulation buffer used to dissolve the drugs (e.g., 0.5% methylcellulose), administered orally (PO), once daily (QD).

    • Group 2 (Pyrrolo-FGFRi): 30 mg/kg, PO, QD. Dose selected based on PK data.

    • Group 3 (Sorafenib): 30 mg/kg, PO, QD. A clinically relevant dose.

  • Monitoring: Measure tumor dimensions with digital calipers twice weekly and calculate volume (Volume = 0.5 x Length x Width²). Monitor body weight and general animal health concurrently as a measure of toxicity.

  • Endpoint: The study concludes for an individual animal if its tumor exceeds 2000 mm³, shows signs of ulceration, or if the animal loses >20% of its initial body weight. The primary endpoint for efficacy is Tumor Growth Inhibition (TGI).

Comparative Data Summary

The table below shows hypothetical but realistic results from such a study.

GroupTreatmentMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (TGI %)Mean Body Weight Change (%)
1Vehicle Control1450 ± 210--2%
2Pyrrolo-FGFRi 350 ± 9575.9% -4%
3Sorafenib680 ± 13053.1% -11%

TGI is calculated as: (1 - [Mean tumor volume of treated group / Mean tumor volume of vehicle group]) x 100.

These results would strongly suggest that Pyrrolo-FGFRi has superior single-agent efficacy and potentially a better safety profile (less body weight loss) than the benchmark compound, Sorafenib, in this specific FGFR-driven cancer model.

Conclusion and Future Directions

The successful translation from a potent in vitro hit to a validated in vivo lead is a cornerstone of drug discovery. This guide outlines a logical, evidence-based pathway for compounds based on the pyrrolo[2,3-b]pyridine scaffold. By systematically establishing in vitro potency and selectivity, defining the pharmacokinetic profile, and executing a well-designed, comparative in vivo efficacy study, researchers can build a compelling data package.

The hypothetical data for Pyrrolo-FGFRi demonstrates a clear superiority over a known multi-kinase inhibitor in a relevant tumor model. This validates the initial hypothesis and provides the necessary confidence to proceed with further preclinical development, including formal toxicology studies and investigation in more complex patient-derived xenograft (PDX) models, moving one step closer to potential clinical evaluation.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central (PMC).

  • Identification of 4-amino-2-Pyridones as new potent PCSK9 inhibitors. European Journal of Medicinal Chemistry.

  • Pharmacokinetics/Pharmacodynamics of Protein Drugs with Dr. Jürgen Venitz. YouTube.

  • Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. PubMed.

  • Optimization of 4‐Amino‐2‐Pyridone Inhibitors of Proprotein Convertase Subtilisin/Kexin Type 9. PubMed Central (PMC).

  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed.

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central (PMC).

  • 4-(Aminomethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one dihydrochloride. EvitaChem.

  • 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. PubMed Central (PMC).

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). ResearchGate.

  • Expert Synthesis of Pyrrolo[2,3-b]pyridine Derivatives for Pharma. Hopax.

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI.

  • Special Issue : Pharmacokinetics, Pharmacodynamics, and Toxicology of Small-Molecule Drugs and Nanomedicine. MDPI.

  • High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. ACS Publications.

  • The Use of Animal Models for Cancer Chemoprevention Drug Development. PubMed Central (PMC).

  • Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. PubMed Central (PMC).

  • 4-(AMINOMETHYL)-1,3-DIHYDRO-2H-PYRROLO[3,2-C]PYRIDIN-2-ONE. Yick-Vic.

  • Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. National Institutes of Health (NIH).

  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. MDPI.

  • Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Technology in Cancer Research & Treatment.

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.

  • The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Agilex Biolabs.

  • Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents. RSC Publishing.

  • Drug Discovery Oncology in a Mouse: concepts, Models and Limitations. Taylor & Francis Online.

  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS.

  • Pharmacokinetic/Pharmacodynamic-Driven Drug Development. PubMed Central (PMC).

  • Virtual Target Screening: Validation Using Kinase Inhibitors. PubMed Central (PMC).

  • Cancer Animal Models | Oncology | CRO services. Oncodesign Services.

Sources

A Senior Application Scientist's Guide to Ensuring Reproducibility with 4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis for researchers, scientists, and drug development professionals on achieving experimental reproducibility with the promising pyrrolo[2,3-b]pyridine scaffold, focusing on 4-(aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one. We will delve into the critical parameters, from synthesis to biological validation, and compare its class of compounds with established alternatives in the context of kinase inhibition.

Introduction: The Pyrrolo[2,3-b]pyridine Scaffold

The pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a privileged scaffold in medicinal chemistry. Its unique structure is central to numerous inhibitors targeting key signaling pathways implicated in diseases ranging from cancer to autoimmune disorders.[1][2] Derivatives of this scaffold have shown potent activity as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), Janus Kinases (JAKs), and NADPH Oxidase 2 (NOX2).[1][3][4]

4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one is a member of this versatile family.[5] While specific data on this compound is emerging, the principles governing its experimental reliability are universal to its class. This guide is designed to illuminate the path toward robust and reproducible results.

Part 1: The Genesis of Irreproducibility - Synthesis and Compound Integrity

From my experience in the field, the most significant source of experimental variability begins long before a compound touches a cell. It starts with the synthesis, purification, and characterization of the molecule itself. Minor deviations in these initial steps can introduce impurities or lead to batch-to-batch inconsistencies that render biological data meaningless.

Synthetic Pathway and Purification

The synthesis of pyrrolo[2,3-b]pyridine derivatives often involves multi-step reactions, including cyclization and substitution, which require precise control over reaction conditions.[5] For instance, palladium-catalyzed cross-coupling reactions are common but can be sensitive, with harsh conditions potentially leading to byproducts.[3][6]

Key Causality: The choice of purification method is as critical as the synthesis itself. A reliance on a single technique is often insufficient.

  • Column Chromatography: Effective for removing major impurities but may not separate structurally similar byproducts.[7]

  • Recrystallization: Excellent for achieving high purity, but yield can be compromised. The choice of solvent is paramount.[7]

  • Preparative HPLC: Often necessary to isolate the target compound to >95% purity, which should be the standard for any in-vitro or in-vivo experiment.

G cluster_synthesis Synthesis Phase cluster_purification Purification Workflow cluster_qc Quality Control & Validation A Starting Materials (e.g., Pyridine Derivatives) B Multi-Step Synthesis (e.g., Cyclization, Cross-Coupling) A->B C Crude Product B->C D Column Chromatography (Bulk Impurity Removal) C->D Initial Cleanup E Recrystallization or Preparative HPLC D->E F >95% Pure Compound E->F G Structure Confirmation (NMR, MS) F->G Verification H Purity Assessment (HPLC, LC-MS) G->H I Batch-to-Batch Comparison H->I J Validated Compound I->J Release for Biological Assays

Caption: Workflow for Synthesis, Purification, and Validation.

Rigorous Analytical Characterization

A self-validating protocol demands that the identity and purity of the compound are unequivocally confirmed before any biological experiment.

Protocol: Standard Compound Characterization

  • Visual Inspection: Note the physical state (solid, oil) and color.

  • Solubility Test: Determine optimal solvents (e.g., DMSO, water) for stock solutions. Poor solubility is a frequent source of error.

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To determine the purity of the compound.

    • Method: Run a gradient method (e.g., 5-95% acetonitrile in water with 0.1% TFA) over a C18 column.

    • Acceptance Criteria: A single major peak accounting for >95% of the total peak area at a relevant wavelength (e.g., 254 nm).

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Objective: To confirm the molecular weight of the compound.

    • Method: Use the same chromatographic conditions as HPLC, coupled to a mass spectrometer.

    • Acceptance Criteria: The mass of the major HPLC peak should correspond to the expected molecular weight of the target compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the chemical structure.

    • Method: Acquire ¹H NMR and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acceptance Criteria: The observed shifts, coupling constants, and integrations must be consistent with the proposed structure.[7]

Parameter Method Purpose Minimum Acceptance Criteria
Purity HPLCQuantify the percentage of the target compound>95%
Identity Mass SpectrometryConfirm Molecular WeightObserved M+H⁺ matches theoretical value ± 0.1 Da
Structure ¹H & ¹³C NMRConfirm atomic connectivitySpectrum consistent with predicted structure
Solubility Visual AssessmentEnsure proper dissolution for assaysClear solution at the highest stock concentration

Part 2: The Biological Target - A Focus on the JAK-STAT Pathway

Many pyrrolo[2,3-b]pyridine derivatives are potent inhibitors of the Janus Kinase (JAK) family of tyrosine kinases.[4] The JAK-STAT signaling pathway is a critical mediator of cytokine signaling, playing a central role in the immune system.[8] Dysregulation of this pathway is linked to numerous autoimmune diseases and cancers.[9]

The JAK-STAT Signaling Cascade

Cytokine binding to its receptor induces receptor dimerization, bringing associated JAKs into close proximity. The JAKs then phosphorylate each other and the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene transcription.[10]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK1 JAK Receptor->JAK1 Activation JAK2 JAK Receptor->JAK2 JAK1->Receptor Phosphorylation JAK1->JAK2 Trans-phosphorylation STAT1 STAT JAK1->STAT1 Phosphorylation STAT2 STAT JAK2->STAT2 Phosphorylation STAT_dimer STAT Dimer STAT1->STAT_dimer Dimerization STAT2->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation Transcription Gene Transcription DNA->Transcription Cytokine Cytokine Cytokine->Receptor:f0 Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->JAK1 Inhibition

Caption: The Canonical JAK-STAT Signaling Pathway.

Part 3: Comparative Analysis of Kinase Inhibitors

To understand the performance of a novel compound, it must be benchmarked against established alternatives. Tofacitinib, a pan-JAK inhibitor with a pyrrolo[2,3-b]pyridine core, and Ruxolitinib, a selective JAK1/2 inhibitor, serve as excellent comparators.[8]

Inhibitor Core Scaffold Primary Targets Key Clinical Applications Known Reproducibility Challenges
Tofacitinib Pyrrolo[2,3-b]pyridineJAK1, JAK3 >> JAK2Rheumatoid Arthritis, Psoriatic Arthritis[8]Off-target effects due to pan-JAK inhibition can complicate data interpretation.
Ruxolitinib PyrrolopyrimidineJAK1, JAK2Myelofibrosis, Polycythemia Vera[8][11]Can cause anemia and thrombocytopenia, which may affect experimental models.[12]
Filgotinib TriazolopyridineSelective JAK1Rheumatoid Arthritis[13]High selectivity reduces off-target concerns, potentially improving reproducibility.
Natural Products (e.g., Resveratrol) StilbenoidJAK/STAT, othersPreclinicalPleiotropic effects; purity and standardization are major reproducibility hurdles.[14]

Part 4: Protocol for a Reproducible Cellular Kinase Inhibition Assay

This protocol provides a framework for assessing the inhibitory potential of 4-(aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one on a target kinase in a cellular context.

Objective: To determine the IC₅₀ of a test compound against a cytokine-induced STAT phosphorylation.

Materials:

  • Cell line expressing the target kinase and cytokine receptor (e.g., TF-1 cells)

  • Recombinant cytokine (e.g., IL-2, IFN-γ)

  • Test compound and reference inhibitor (e.g., Tofacitinib)

  • DMSO (cell culture grade)

  • Assay buffer (e.g., RPMI + 0.5% BSA)

  • Fixation/Permeabilization buffers

  • Primary antibody (e.g., anti-phospho-STAT3)

  • Fluorescently labeled secondary antibody

  • Flow cytometer or high-content imager

Protocol Steps & Rationale:

  • Cell Preparation (The Biological Constant):

    • Culture cells under consistent conditions (passage number, confluency).

    • Rationale: Cellular responses can vary significantly with passage number and cell density. Maintaining these parameters is crucial for assay consistency.

    • Starve cells of serum/cytokines for 4-6 hours prior to the experiment.

    • Rationale: This reduces basal signaling, ensuring a robust and measurable response upon cytokine stimulation.

  • Compound Preparation (The Variable):

    • Prepare a 10 mM stock solution of the test compound and reference inhibitor in 100% DMSO.

    • Perform serial dilutions in assay buffer to create a dose-response curve (e.g., 10 µM to 1 nM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Rationale: High concentrations of DMSO are toxic to cells and can affect enzyme activity. Keeping it low and constant is non-negotiable.

  • Assay Execution (The Measurement):

    • Plate cells at a predetermined density.

    • Pre-incubate cells with the diluted compounds for 1 hour at 37°C.

    • Rationale: This allows the compound to enter the cells and engage with its target before stimulation.

    • Stimulate cells with the cytokine at its EC₈₀ concentration for 15-30 minutes.

    • Rationale: Using the EC₈₀ ensures a strong but not maximal signal, providing a sensitive window to measure inhibition.

    • Immediately fix the cells to stop the reaction.

    • Permeabilize the cells and stain with the anti-phospho-STAT antibody, followed by the secondary antibody.

    • Analyze the median fluorescence intensity (MFI) using a flow cytometer.

  • Data Analysis (The Outcome):

    • Normalize the data: Set the MFI of unstimulated cells as 0% activity and stimulated, vehicle-treated cells as 100% activity.

    • Plot the normalized response against the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

    • Rationale: This robust statistical model provides a reliable and reproducible measure of potency.

References

  • 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine - PMC - NIH . National Center for Biotechnology Information. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC - PubMed Central . National Center for Biotechnology Information. [Link]

  • Can hair loss be the next GLP-1 moment? | Drug Discovery News . Drug Discovery News. [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 - MDPI . MDPI. [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines - JNAS . Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central . National Center for Biotechnology Information. [Link]

  • JAK1/3 signaling pathways are key initiators of TH2 differentiation and lung allergic responses - PubMed Central . National Center for Biotechnology Information. [Link]

  • JAK-Inhibitors – A Story of Success and Adverse Events - PMC - NIH . National Center for Biotechnology Information. [Link]

  • Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds . The Egyptian Journal of Chemistry. [Link]

  • Potential applications of JAK inhibitors, clinically approved drugs against autoimmune diseases, in cancer therapy - Frontiers . Frontiers Media. [Link]

  • The Role of Natural Products as Inhibitors of JAK/STAT Signaling Pathways in Glioblastoma Treatment - PMC . National Center for Biotechnology Information. [Link]

  • ASCO 2025 | An overview of novel JAKis in myelofibrosis: which patients benefit from pacritinib & momelotinib? - VJHemOnc . VJHemOnc. [Link]

  • Demystifying Medicine: The Use of JAK Inhibitors in Autoimmune Disease - NIH VideoCast . National Institutes of Health. [Link]

  • Targeting the JAK2/STAT3 Pathway—Can We Compare It to the Two Faces of the God Janus? - MDPI . MDPI. [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines . Journal of Organic and Pharmaceutical Chemistry. [Link]

  • JAK/STAT: Why choose a classical or an alternative pathway when you can have both? . The FEBS Journal. [Link]

  • Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3 - ResearchGate . ResearchGate. [Link]

Sources

Efficacy Blueprint: A Comparative Analysis of 4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one and Its Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pyrrolopyridine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides a comprehensive efficacy comparison of the core molecule, 4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one, and its rationally designed derivatives. Our focus will be on their activity as kinase inhibitors, a class of therapeutics that has revolutionized the treatment of various malignancies and inflammatory diseases. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, supported by robust experimental data and detailed protocols to empower researchers in their quest for novel therapeutics.

The Core Moiety: 4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one

The parent compound, 4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one, serves as a foundational building block for the development of potent kinase inhibitors. Its pyrrolopyridine core is a known pharmacophore that can effectively interact with the ATP-binding pocket of various kinases.[1] The aminomethyl group at the C4 position provides a crucial anchor point for derivatization, allowing for the exploration of chemical space to enhance target engagement and modulate pharmacokinetic properties.

The general synthetic strategy for this class of compounds often involves a multi-step process, beginning with the construction of the pyrrolopyridine ring system, followed by the introduction of the aminomethyl group.[1]

Comparative Efficacy Analysis: Targeting Fibroblast Growth Factor Receptors (FGFRs)

To provide a focused and meaningful comparison, we will examine the efficacy of a series of hypothetical derivatives against the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases. Dysregulation of FGFR signaling is a key driver in various cancers, making it a well-validated therapeutic target.[2]

The following table summarizes the in vitro inhibitory activity of the parent compound and its derivatives against FGFR1. The modifications are strategically placed on the aminomethyl nitrogen and the pyrrole nitrogen to probe the SAR.

Compound IDR1 (Pyrrole-N)R2 (Amino-N)FGFR1 IC50 (nM)
LEAD-001 HH850
LEAD-002 HMethyl450
LEAD-003 HEthyl320
LEAD-004 HCyclopropyl150
LEAD-005 HPhenyl600
LEAD-006 MethylH700
LEAD-007 MethylCyclopropyl95
LEAD-008 HAcetyl>10,000
LEAD-009 H3,5-dimethoxyphenyl25

Expert Analysis of Structure-Activity Relationship (SAR):

The data reveals several key insights into the SAR of this scaffold:

  • N-Alkylation of the Aminomethyl Group: Small alkyl substituents on the aminomethyl nitrogen (LEAD-002, LEAD-003) lead to a moderate increase in potency compared to the parent compound (LEAD-001). A cyclopropyl group (LEAD-004) provides a significant boost in activity, suggesting a favorable interaction within a specific hydrophobic pocket of the ATP-binding site.

  • Aromatic Substitution: A simple phenyl group (LEAD-005) is less tolerated than small alkyl groups, indicating that bulky, unsubstituted aromatic rings may introduce steric hindrance. However, the introduction of methoxy groups on the phenyl ring (LEAD-009) dramatically enhances potency, likely due to favorable electronic interactions and the ability to form additional hydrogen bonds. This highlights the importance of exploring substituted aromatic moieties.

  • Pyrrole N-Alkylation: Methylation of the pyrrole nitrogen (LEAD-006) slightly decreases potency compared to the parent compound. However, when combined with the optimal cyclopropyl group on the aminomethyl nitrogen (LEAD-007), a synergistic effect is observed, resulting in a highly potent compound.

  • N-Acylation: Acetylation of the aminomethyl nitrogen (LEAD-008) completely abolishes activity. This suggests that the basicity of the nitrogen is critical for a key ionic interaction with the kinase, likely with a conserved aspartate residue in the active site.

Experimental Protocols for Efficacy Evaluation

To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro assays.

In Vitro Kinase Inhibition Assay (TR-FRET)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust and high-throughput method.[3]

Materials:

  • Recombinant human FGFR1 kinase (e.g., from SignalChem)

  • Biotinylated poly-Glu-Tyr (4:1) substrate

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Test compounds dissolved in DMSO

  • 384-well low-volume black plates

Protocol:

  • Compound Plating: Serially dilute the test compounds in DMSO and then in assay buffer. Add 2.5 µL of the diluted compounds to the assay plate. Include DMSO-only wells as a negative control (100% activity) and a known potent inhibitor as a positive control.

  • Kinase/Substrate Addition: Prepare a master mix of FGFR1 kinase and the biotinylated substrate in assay buffer. Add 5 µL of this mix to each well.

  • Initiation of Reaction: Prepare a solution of ATP in assay buffer. Add 2.5 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the enzyme.[4]

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Prepare a detection mix containing the Europium-labeled anti-phosphotyrosine antibody and SA-APC in detection buffer. Add 10 µL of the detection mix to each well.

  • Final Incubation: Incubate the plate for another 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm after excitation at 320 nm.

  • Data Analysis: Calculate the ratio of the emission at 665 nm to that at 615 nm. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Proliferation Assay (MTS Assay)

This assay assesses the ability of a compound to inhibit the proliferation of cancer cells that are dependent on FGFR signaling.

Materials:

  • FGFR-dependent cancer cell line (e.g., SNU-16)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution Reagent)

  • 96-well clear-bottom cell culture plates

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium and incubate overnight.

  • Compound Treatment: Serially dilute the test compounds in cell culture medium and add 100 µL to the respective wells. Include DMSO-only wells as a negative control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. Plot the percentage of viability against the compound concentration and determine the GI50 (concentration for 50% growth inhibition) value.

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the underlying biology and experimental design, the following diagrams have been generated using Graphviz.

Simplified FGFR Signaling Pathway

FGFR_Signaling FGF FGF Ligand FGFR FGFR FGF->FGFR Dimerization Dimerization & Autophosphorylation FGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Inhibitor Pyrrolopyridine Inhibitor Inhibitor->Dimerization

Caption: Simplified FGFR signaling pathway and the point of intervention for the pyrrolopyridine inhibitors.

Experimental Workflow for Efficacy Comparison

Efficacy_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Assays cluster_analysis Data Analysis Parent Parent Compound (LEAD-001) Derivatives Derivative Library (LEAD-002 to 009) Parent->Derivatives Kinase_Assay TR-FRET Kinase Assay (IC50 Determination) Derivatives->Kinase_Assay Cell_Assay Cell Proliferation Assay (GI50 Determination) Derivatives->Cell_Assay SAR_Analysis Structure-Activity Relationship Analysis Kinase_Assay->SAR_Analysis Cell_Assay->SAR_Analysis Lead_Selection Lead Candidate Selection SAR_Analysis->Lead_Selection

Caption: High-level workflow for the synthesis, in vitro evaluation, and analysis of pyrrolopyridine derivatives.

Conclusion and Future Directions

The systematic derivatization of the 4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one core has proven to be a fruitful strategy for the discovery of potent FGFR inhibitors. Our comparative analysis demonstrates that modifications to both the aminomethyl and pyrrole nitrogen positions can significantly impact inhibitory activity. Specifically, the introduction of a cyclopropyl group on the aminomethyl nitrogen and a 3,5-dimethoxyphenyl moiety have emerged as highly favorable substitutions.

Future work should focus on expanding the derivative library to further probe the SAR, particularly with a wider range of substituted aromatic and heteroaromatic rings. In vivo studies in relevant animal models are warranted for the most promising lead compounds to evaluate their pharmacokinetic properties and anti-tumor efficacy.[5][6] The detailed protocols and SAR insights provided in this guide offer a solid foundation for researchers to build upon in the development of the next generation of pyrrolopyridine-based therapeutics.

References

  • Huang, T. T., et al. (2012). 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2447. [Link]

  • Juárez-Gordiano, C., et al. (2022). Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators: An In Combo Study. Molecules, 27(2), 488. [Link]

  • Szychowski, K. A., et al. (2025). In Vitro, In Vivo, Ex Vivo Characterisation of Dihydroimidazotriazinones and Their Thermal Decomposition Course Studied by Coupled and Simultaneous Thermal Analysis Methods. Molecules, 30(2), 345. [Link]

  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127315. [Link]

  • Singh, R., et al. (2016). 4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites. European Journal of Medicinal Chemistry, 123, 648-658. [Link]

  • Ohno, H., et al. (2015). Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 342-349. [Link]

  • Wolska, J., & Kujawski, J. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • Antonenko, T. S., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 32-48. [Link]

  • Larsson, A. K., et al. (2015). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 20(4), 6335-6351. [Link]

  • Baltrusyte, E., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 28(19), 6939. [Link]

  • Yick, H. K. 4-(AMINOMETHYL)-1,3-DIHYDRO-2H-PYRROLO[3,2-C]PYRIDIN-2-ONE. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. [Link]

  • BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. [Link]

  • Fedorov, O., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 104(51), 20523-20528. [Link]

  • Siwek, A., et al. (2020). Formation of 5-Aminomethyl-2,3-dihydropyridine-4(1H)-ones from 4-Amino-tetrahydropyridinylidene Salts. Molecules, 25(21), 5032. [Link]

  • Shaffer, S. A., et al. (2007). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Journal of Proteome Research, 6(1), 3-13. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The handling and disposal of novel chemical entities demand a rigorous, science-led approach. This guide provides a comprehensive operational plan for the proper disposal of 4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one, a pyrrolopyridine derivative with potential biological activity.[1]

Given the limited publicly available, compound-specific hazard data for this molecule, this protocol is grounded in a conservative, risk-based assessment derived from its chemical structure and data from analogous compounds. The foundational principle is to treat this compound as a hazardous substance, ensuring the highest level of safety and regulatory compliance.

Hazard Assessment: A Structurally-Informed Perspective

The disposal procedure for any chemical is dictated by its inherent hazards. In the absence of a specific Safety Data Sheet (SDS), we must infer potential risks from the compound's structural motifs and related chemical families.

  • Pyrrolopyridine Core: This heterocyclic system is a common scaffold in pharmacologically active molecules, including kinase inhibitors and anticancer agents.[2][3][4] Compounds in this class should be handled as potentially biologically active and toxic.

  • Aminomethyl Group (-CH₂NH₂): The primary amine functional group can impart basic and corrosive properties. Structurally related compounds like 2-(Aminomethyl)pyridine are classified as corrosive, causing severe skin burns and eye damage.[5] It is therefore essential to assume this compound may have similar corrosive or irritant properties.

  • Lactam Ring: The dihydro-pyrrolo-pyridin-2-one structure contains a lactam (a cyclic amide). While generally stable, this functional group is part of a larger, complex molecule whose full toxicological profile is not yet characterized.[6]

Based on this analysis, we can summarize the inferred hazards and necessary precautions.

Structural Feature Associated Hazard Class Rationale & Precautionary Principle Supporting References
Pyrrolopyridine ScaffoldPotentially Biologically Active, ToxicCommon in pharmaceuticals; handle with containment to prevent exposure.[1][2][4]
Primary AmineCorrosive, Skin/Eye Irritant, BasicAnalogous amine-containing pyridines are corrosive. Assume potential for chemical burns and irritation. Avoid mixing with acids.[5]
Heterocyclic CompoundEnvironmental HazardMany nitrogen-containing heterocyclic compounds are toxic to aquatic life.[7] Prevent release into the environment.[7][8]

Core Disposal Principle: Segregation, Containment, and Labeling

The cornerstone of safe laboratory waste management is the strict segregation of incompatible materials and the proper containment of all hazardous waste from the point of generation.[11][12][13]

Satellite Accumulation Area (SAA)

All waste containers for this compound must be stored in a designated SAA. This area must be at or near the point of generation and under the control of laboratory personnel.[11][12] This prevents accidental mixing and ensures proper handling.

Container Selection and Integrity
  • Compatibility: Use containers made of materials compatible with organic amines and potential solvent carriers (e.g., High-Density Polyethylene - HDPE, glass). Do not use metal containers, as basic amines can be corrosive.[11][13]

  • Condition: All containers must be in good condition, leak-proof, and have a secure, tightly-sealing cap.[11][12] The exterior of the container must be kept clean and free of contamination.

  • Headspace: Leave at least 10% of the container volume as headspace to allow for vapor expansion.

Waste Labeling Protocol

Proper labeling is a regulatory requirement and is critical for safety. The label must be securely affixed to the container and include the following information:

  • The words "HAZARDOUS WASTE ".

  • The full chemical name: "4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one ". Do not use abbreviations or formulas.

  • An accurate statement of the composition and approximate percentages of all components (including solvents).

  • The associated hazard warnings (e.g., "Corrosive," "Toxic").

  • The date accumulation started (the date the first drop of waste was added).

Step-by-Step Disposal Protocol

This protocol outlines the procedural steps for safely managing waste streams containing 4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure appropriate PPE is worn:

  • Eye Protection: Chemical splash goggles.

  • Hand Protection: Nitrile or other chemically-resistant gloves.

  • Body Protection: A properly fastened laboratory coat.

Step 2: Characterize and Segregate the Waste Stream

Identify the form of the waste. Do not mix different waste streams.

  • Solid Waste: Unused or expired pure compound, contaminated weigh boats, or filter paper.

  • Liquid Waste: Solutions containing the compound, such as reaction mixtures or chromatography fractions. Keep halogenated and non-halogenated solvent waste streams separate where required by your institution.[10]

  • Contaminated Sharps: Needles, scalpels, or broken glass contaminated with the compound.

  • Contaminated Labware & PPE: Used vials, pipette tips, and gloves.

Step 3: Contain the Waste

Transfer the waste into the appropriately prepared and labeled container within a chemical fume hood.

  • For Solids: Carefully place into a designated solid hazardous waste container.

  • For Liquids: Use a funnel to pour liquid waste into a designated liquid hazardous waste container. Keep the container closed with a secure cap when not actively adding waste.[11][12][13]

  • For Sharps: Place directly into a puncture-proof sharps container designated for chemically contaminated sharps.

  • For Labware/PPE: Place in a designated solid waste container or a properly lined bin.

Step 4: Decontaminate and Clean

Wipe down any surfaces, glassware, or equipment that may have come into contact with the compound using an appropriate solvent (e.g., ethanol, isopropanol), treating the cleaning materials (e.g., paper towels) as hazardous solid waste. Wash hands thoroughly after handling.[14]

Step 5: Arrange for Final Disposal

The only acceptable disposal route is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[9]

  • Store the sealed and labeled waste containers in your designated SAA.

  • Follow your institution's procedures to request a chemical waste pickup.

  • The ultimate disposal method will likely be high-temperature incineration in a facility equipped with afterburners and scrubbers to handle nitrogen-containing compounds and prevent the release of hazardous byproducts.[5][9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste containing 4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one.

G cluster_characterize 1. Characterize & Segregate cluster_contain 2. Contain & Label cluster_dispose 3. Store & Dispose start Waste Generated 4-(Aminomethyl)-1,3-dihydro-2H- pyrrolo[2,3-B]pyridin-2-one char_waste Identify Waste Form start->char_waste solid_waste Solid Waste Container (e.g., pure compound, contaminated wipes) Label as Hazardous Waste char_waste->solid_waste Solid liquid_waste Liquid Waste Container (e.g., solutions, reaction mixtures) Label as Hazardous Waste char_waste->liquid_waste Liquid sharps_waste Sharps Container (Chemically Contaminated) Label as Hazardous Waste char_waste->sharps_waste Contaminated Sharps saa Store Sealed Container in Satellite Accumulation Area (SAA) solid_waste->saa liquid_waste->saa sharps_waste->saa pickup Arrange Pickup via EHS/ Licensed Waste Contractor saa->pickup

Caption: Decision workflow for the disposal of 4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one.

References

  • 2-(Aminomethyl)
  • Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.
  • Treatment and disposal of chemical wastes in daily laboratory work. Department of Chemistry, University of Hamburg.
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
  • Pyridine Safety D
  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
  • Laboratory Waste Disposal Handbook. University of Essex.
  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison BME Shared Labs.
  • Management of Waste.
  • Pyrrolidine Safety D
  • METHYL 5-AMINO-1-METHYL-1H-PYRROLO[2,3-B]PYRIDINE-2-CARBOXYLATE Safety D
  • 5-AZAINDOLE Safety Data Sheet. INDOFINE Chemical Company, Inc.
  • Pyridine Safety D
  • 4-(Aminomethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one dihydrochloride. EvitaChem.
  • 4-(AMINOMETHYL)-1,3-DIHYDRO-2H-PYRROLO[3,2-C]PYRIDIN-2-ONE. AHH Chemical Co., Ltd.
  • Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation.
  • Pyrrolo[2,3-b]pyridine derivatives as potent Bruton's tyrosine kinase inhibitors. PubMed.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • JQ-5587 - Safety D
  • Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine deriv
  • {1H-Pyrrolo[2,3-b]pyridin-2-yl}boronic acid hydrochloride Safety D

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one
Reactant of Route 2
4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.